molecular formula C8H18ClN B1417916 4-Propylpiperidine hydrochloride CAS No. 452331-68-9

4-Propylpiperidine hydrochloride

Cat. No.: B1417916
CAS No.: 452331-68-9
M. Wt: 163.69 g/mol
InChI Key: JVGBCLPGZDHAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylpiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Propylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Propylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBCLPGZDHAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659426
Record name 4-Propylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452331-68-9
Record name 4-Propylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of the 4-Propylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Propylpiperidine Hydrochloride (CAS No. 452331-68-9)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent and functionally versatile nitrogen-containing heterocyclic scaffolds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide focuses on a specific, yet highly valuable derivative: 4-Propylpiperidine hydrochloride.

This compound is a key building block, or synthon, utilized in the synthesis of more complex molecular entities.[2] The strategic placement of a propyl group at the 4-position of the piperidine ring introduces a critical element of lipophilicity. This modification can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and can be pivotal for achieving optimal target engagement and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling, formulation, and use in subsequent synthetic steps.[3]

This document provides an in-depth technical overview, from synthesis to application, designed to equip researchers and drug development scientists with the practical knowledge required to effectively utilize 4-Propylpiperidine hydrochloride in their discovery programs.

Physicochemical and Structural Characteristics

A clear understanding of a compound's fundamental properties is the bedrock of its application. The key characteristics of 4-Propylpiperidine hydrochloride are summarized below.

PropertyValueSource / Rationale
CAS Number 452331-68-9Topic
Molecular Formula C₈H₁₈ClNBased on 4-propylpiperidine + HCl[4]
Molecular Weight 163.69 g/mol Calculated from the molecular formula[5]
IUPAC Name 4-propylpiperidine;hydrochlorideStandard nomenclature
Appearance White to off-white crystalline solidInferred from similar piperidine hydrochlorides[3][6]
Solubility Soluble in water and ethanolInferred from similar piperidine hydrochlorides[3][6][7]
Melting Point Not explicitly reported; likely >200 °CPiperidine hydrochloride melts at 248 °C[7]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[4][8]Standard for hygroscopic amine salts[7]

Synthesis and Purification: A Validated Workflow

The most reliable and scalable synthesis of 4-Propylpiperidine hydrochloride is a two-step process commencing with the commercially available precursor, 4-propylpyridine. The core transformation is the catalytic hydrogenation of the aromatic pyridine ring to the saturated piperidine ring, followed by salt formation.

Causality Behind the Synthetic Strategy
  • Choice of Precursor : 4-Propylpyridine is an ideal starting material due to its commercial availability and the well-established chemistry for pyridine ring reduction.[9]

  • Catalytic Hydrogenation : This is the industry-standard method for converting pyridines to piperidines.[10] It offers high yields, clean conversion, and avoids the use of harsh or stoichiometric reducing agents.[11] Catalysts like platinum or palladium on carbon (Pt/C or Pd/C) are highly efficient for this transformation.[11][12] The reaction is typically performed under a hydrogen atmosphere.

  • Salt Formation : The free base, 4-propylpiperidine, is often an oil and can be volatile. Converting it to the hydrochloride salt is achieved by reacting it with hydrochloric acid.[13] This process typically results in the precipitation of a stable, crystalline solid that is easier to handle, purify, and store.[3]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Hydrochloride Salt Formation cluster_2 Purification 4-Propylpyridine 4-Propylpyridine ReactionVessel H2 (g), Pd/C or Pt/C Solvent (e.g., EtOH, AcOH) Pressure, Temp 4-Propylpyridine->ReactionVessel Precursor 4-Propylpiperidine (Free Base) 4-Propylpiperidine (Free Base) ReactionVessel->4-Propylpiperidine (Free Base) Reduction SaltFormation HCl in Solvent (e.g., Ether, IPA) Crystallization 4-Propylpiperidine (Free Base)->SaltFormation Dissolved Free Base Final_Product 4-Propylpiperidine HCl (Crystalline Solid) SaltFormation->Final_Product Precipitation Purification Filtration & Washing Recrystallization (optional) Drying under Vacuum Final_Product->Purification

Caption: Synthetic workflow for 4-Propylpiperidine HCl.

Detailed Experimental Protocol

PART A: Synthesis of 4-Propylpiperidine (Free Base)

  • Reactor Setup : To a hydrogenation vessel, add 4-propylpyridine (1.0 eq). Add a suitable solvent such as ethanol or acetic acid (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition : Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate). Expertise Insight: Acetic acid as a solvent can sometimes accelerate the hydrogenation of pyridines, but ethanol is often sufficient and simplifies workup.[14]

  • Hydrogenation : Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-500 psi, depending on equipment) and begin vigorous stirring. The reaction may be run at room temperature or gently heated (e.g., 40-60 °C) to increase the rate.

  • Reaction Monitoring (Self-Validation) : The reaction progress can be monitored by the cessation of hydrogen uptake. For a more precise check, a sample can be carefully depressurized, filtered to remove the catalyst, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. If acetic acid was used, the residue will be the acetate salt. Neutralize with a base (e.g., 1M NaOH solution) to pH >12 and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-propylpiperidine as an oil.

PART B: Preparation of 4-Propylpiperidine Hydrochloride

  • Dissolution : Dissolve the crude 4-propylpiperidine free base (1.0 eq) obtained from Part A in a suitable anhydrous solvent, such as diethyl ether or isopropyl alcohol (IPA).

  • Acidification : Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (1.05 eq) in the same solvent (commercially available solutions, e.g., 2M HCl in diethyl ether, are preferred for safety and accuracy).

  • Precipitation & Isolation (Self-Validation) : The hydrochloride salt will typically precipitate as a white solid.[13] Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification : Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Drying : Dry the resulting white solid under high vacuum to constant weight.

Analytical Characterization and Quality Control

Confirming the identity, purity, and integrity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material is suitable for its intended use in sensitive drug discovery assays and further synthesis.

Data Presentation: Expected Analytical Profile
Analysis MethodExpected Result
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and piperidine ring protons (complex multiplets). The N-H proton will be a broad singlet. Chemical shifts will be downfield compared to the free base due to the ammonium salt.
¹³C NMR 8 unique carbon signals corresponding to the 3 carbons of the propyl group and the 5 unique carbons of the piperidine ring.
HPLC A single major peak with purity >95% (typically >98%) by area percentage.
Mass Spec (ESI+) Detection of the molecular ion for the free base [M+H]⁺ at m/z ≈ 128.2.
FT-IR Characteristic broad N-H stretch (as -NH₂⁺-) around 2700-3000 cm⁻¹, C-H stretches around 2800-3000 cm⁻¹.
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol provides a robust method for determining the purity of the final hydrochloride salt.

  • Instrumentation : An HPLC system equipped with a UV or Charged Aerosol Detector (CAD).[15] A C18 reversed-phase column is standard.

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.[16]

    • Solvent B: Acetonitrile.

  • Gradient Elution :

    • Start with 5% Solvent B for 2 minutes.

    • Ramp to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 3 minutes.

    • Return to 5% Solvent B and re-equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.[16]

  • Detection : UV at 210 nm (for end-absorption) or CAD for universal detection.

  • Sample Preparation : Accurately weigh ~1 mg of 4-Propylpiperidine hydrochloride and dissolve in 1 mL of a 50:50 mixture of water:acetonitrile.

  • Analysis (Self-Validation) : Inject 5-10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit one major peak.

Application in Drug Development: A Strategic Building Block

The true value of 4-Propylpiperidine hydrochloride lies in its application as a scaffold in the design of novel therapeutics. The 4-position is a common vector for modification, allowing chemists to probe interactions with target proteins.

The Role of the 4-Propyl Group
  • Modulating Lipophilicity : The propyl group adds a defined lipophilic character. In drug design, systematically varying alkyl chain length at this position (e.g., methyl, ethyl, propyl, butyl) is a classic strategy to optimize a compound's lipophilicity (measured or calculated as logP/logD). This, in turn, fine-tunes its ability to cross cell membranes, affects its binding to plasma proteins, and influences its overall pharmacokinetic profile.[17]

  • Probing Binding Pockets : For many protein targets, such as GPCRs or ion channels, the binding site contains hydrophobic pockets. The 4-propyl group can be oriented to fit into these pockets, increasing binding affinity and selectivity.

  • Vector for Further Synthesis : While the propyl group itself is valuable, the 4-position can be a point of attachment for more complex functionalities, making this a versatile intermediate for library synthesis.[18]

Logical Framework for Application

G Scaffold 4-Propylpiperidine HCl N_Functionalization N-Functionalization (e.g., Reductive Amination, Amide Coupling) Scaffold->N_Functionalization R1-Group Intro Lead_Compound Lead Compound (Piperidine Core) N_Functionalization->Lead_Compound Synthesis SAR_Exploration Structure-Activity Relationship (SAR) Lead_Compound->SAR_Exploration Bio-Assay Data SAR_Exploration->N_Functionalization Iterate Design ADME_Optimization ADME/PK Optimization SAR_Exploration->ADME_Optimization Potency/Selectivity Candidate Drug Candidate ADME_Optimization->Candidate Favorable Profile

Caption: Role of the scaffold in a drug discovery cascade.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for 4-Propylpiperidine hydrochloride is not widely available, a conservative approach based on related compounds is essential.

  • General Hazards : Piperidine derivatives can be corrosive and toxic.[7][19] The hydrochloride salt is likely to be an irritant to the skin, eyes, and respiratory system.[8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[19][20]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes.

  • Storage : Keep the container tightly closed in a dry place.[8] The compound is likely hygroscopic.[7]

Always consult the specific SDS provided by the supplier before handling any chemical.

References

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Pipzine Chemicals. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. [Link]

  • PubChem - NIH. 4-Propylpyridine | C8H11N | CID 70738. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • ChemBK. 4-CHLORO-PIPERIDINE HYDROCHLORIDE. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubChem - NIH. 2-Propylpiperidine hydrochloride | C8H18ClN | CID 11156. [Link]

  • Google Patents. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

  • Google Patents.
  • RSC Publishing. Mild general synthesis of 4-substituted piperidines. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • ResearchGate. Process scheme for the selective continuous-flow hydrogenation of 4-phenylpyridine.... [Link]

  • PubMed. Optimizing the use of open-source software applications in drug discovery. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Capot Chemical. MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. [Link]

  • ResearchGate. (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen.... [Link]

  • PubMed. Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. [Link]

Sources

In-Depth Technical Guide: 1H NMR Characterization of 4-Propylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylpiperidine hydrochloride (CAS: 17854-36-7) is a critical saturated heterocyclic building block, frequently utilized in the synthesis of hERG channel blockers, opioid analgesics, and agrochemicals. Unlike its aromatic counterparts (e.g., pyridine), the piperidine ring is flexible, leading to complex coupling patterns driven by chair conformations.

This guide provides a rigorous methodological framework for the structural validation of 4-propylpiperidine HCl using proton nuclear magnetic resonance (


H NMR). It moves beyond simple peak listing to explain the conformational locking  induced by the 4-alkyl substituent and the deshielding effects  of the ammonium salt.

Part 1: Structural Analysis & Theoretical Prediction

The Conformational Lock

To accurately interpret the spectrum, one must first understand the geometry. The propyl group at position 4 acts as a "conformational anchor."

  • A-Value Preference: The propyl group has a significant steric bulk. To minimize 1,3-diaxial interactions, it preferentially occupies the equatorial position (>95% population).

  • Result: The piperidine ring is effectively "locked" in a single chair conformation. This renders the axial and equatorial protons on the ring magnetically non-equivalent, often resolving into distinct multiplets rather than time-averaged signals.

The Hydrochloride Salt Effect

The protonation of the nitrogen atom (


) introduces a positive charge that significantly alters the chemical environment:
  • Global Deshielding: Electron density is pulled toward the cationic nitrogen, shifting

    
    -protons (H2, H6) downfield by ~0.5–1.0 ppm compared to the free base.
    
  • Exchangeable Protons: In aprotic polar solvents (e.g., DMSO-

    
    ), the ammonium protons (
    
    
    
    ) appear as broad signals downfield (8.0–9.5 ppm). In protic solvents (
    
    
    ,
    
    
    ), these exchange rapidly and disappear.
Graphviz Logic: Structural Connectivity

The following diagram illustrates the logical connectivity and magnetic environment groups for assignment.

G Salt HCl Salt (Protonated N) NH NH2+ (Exchangeable) Salt->NH DMSO-d6 only Alpha H2, H6 (α-protons) Salt->Alpha Inductive Effect (Deshielding) Ring Piperidine Ring (Chair Conformation) Ring->Alpha Beta H3, H5 (β-protons) Ring->Beta Gamma H4 (Methine) Ring->Gamma Chain Propyl Chain (Alkyl Tail) Chain->Gamma Attached at C4 Propyl_CH2 CH2 Groups (Multiplets) Chain->Propyl_CH2 Propyl_CH3 Terminal CH3 (Triplet) Chain->Propyl_CH3 2.8 - 3.4 ppm 2.8 - 3.4 ppm Alpha->2.8 - 3.4 ppm 1.3 - 1.9 ppm 1.3 - 1.9 ppm Beta->1.3 - 1.9 ppm 0.8 - 0.9 ppm 0.8 - 0.9 ppm Propyl_CH3->0.8 - 0.9 ppm

Figure 1: Structural connectivity and magnetic environment mapping for 4-propylpiperidine HCl.

Part 2: Sample Preparation Protocol

Reproducibility in NMR of salts is heavily dependent on solvent choice and concentration.

Solvent Selection Strategy
SolventVisibility of NHAliphatic ResolutionUse Case
DMSO-

High (Broad singlets)Medium (Viscosity broadening)Full Characterization (Salt confirmation)

None (H/D Exchange)High (Sharp lines)Purity Check / qNMR

Low (Solubility issues)VariableNot recommended for HCl salts without neutralization
Preparation Workflow (Self-Validating)
  • Massing: Weigh 10–15 mg of 4-propylpiperidine HCl into a clean vial.

    • Why? Salts can be hygroscopic. Weighing directly into the tube can cause sticking at the top.

  • Solvation: Add 0.6 mL of DMSO-

    
     (containing 0.03% TMS).
    
    • Validation: Ensure the solution is clear. If cloudy, sonicate for 30 seconds.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette. Filter through cotton if any particulate remains.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the ammonium protons).
    • Scans: 16–64 (sufficient for >10 mg sample).

Part 3: Spectral Assignment & Analysis[1]

Expected Chemical Shifts (DMSO- )

The following table synthesizes data from general piperidine salt libraries and substituent additivity rules.

AssignmentPositionMultiplicityShift Range (

ppm)
IntegrationNotes
A

Broad Singlet8.5 – 9.22HDisappears in

.
B H2/H6 (eq)Doublet of Multiplets3.1 – 3.32HDeshielded by N+; Equatorial.
C H2/H6 (ax)Triplet of Doublets2.7 – 2.92HAxial; Large geminal coupling (

Hz).
D H3/H5 (eq)Broad Doublet1.7 – 1.92H
E H3/H5 (ax)Quadruplet/Multiplet1.3 – 1.52HOverlaps with propyl

.
F H4Multiplet1.4 – 1.61HMethine proton.
G Propyl

Multiplet1.2 – 1.32H
H Propyl

Multiplet1.2 – 1.42HOften overlaps with H3/H5(ax).
I Propyl

Triplet0.85 – 0.903HDiagnostic terminal methyl.
Detailed Mechanistic Interpretation
The Ammonium Region (8.5 – 9.2 ppm)

In DMSO-


, the acidic protons on the nitrogen are slow to exchange. You will typically see two broad humps or one very broad signal integrating to 2 protons.
  • Diagnostic Check: If this region is empty in DMSO, your sample may be the free base , or the solvent is "wet" (contains

    
    ), facilitating rapid exchange.
    
The Ring "Wings" (2.7 – 3.3 ppm)

This region contains the


-protons (H2 and H6). Due to the "locked" conformation:
  • Equatorial protons (Heq) lie in the plane of the C-C bonds, deshielding them (downfield, ~3.2 ppm).

  • Axial protons (Hax) are shielded (upfield, ~2.8 ppm).

  • Coupling: The axial proton will show a large geminal coupling (~12 Hz) to its equatorial partner and a large vicinal coupling (~10-12 Hz) to the adjacent axial proton at C3/C5. This creates a wide "triplet of doublets" appearance.

The Propyl Terminus (0.85 – 0.90 ppm)

The most distinct signal in the aliphatic region is the triplet corresponding to the terminal methyl group.

  • Integration Check: Calibrate this triplet to 3.00. The total integral for the rest of the aliphatic region (1.0 – 3.5 ppm) should sum to roughly 13 protons (plus 2 NH protons downfield).

Part 4: Advanced Verification Workflow

If the spectrum is ambiguous (e.g., overlapping multiplets in the 1.2–1.8 ppm region), use the following logic flow to resolve the structure.

Workflow Start Ambiguous Spectrum? SolventCheck Check Solvent Residuals (Is water peak broad?) Start->SolventCheck D2O_Shake Perform D2O Shake (Add 1 drop D2O to tube) SolventCheck->D2O_Shake Yes (Wet DMSO) COSY Run 2D COSY (Correlation Spectroscopy) SolventCheck->COSY No (Complex Overlap) Result1 Confirm Salt Species D2O_Shake->Result1 NH Peaks Disappear Result2 H4 connects to Propyl CH2 H2 connects to H3 COSY->Result2 Trace Connectivity

Figure 2: Troubleshooting and advanced verification workflow.

Common Impurities
  • Piperidine: If the propyl alkylation was incomplete, look for a simplified spectrum without the methyl triplet.

  • Propyl Bromide/Chloride: Look for a triplet at ~3.4 ppm (unreacted alkylating agent).

  • Water: In DMSO-

    
    , water appears at ~3.33 ppm. In salts, this peak can broaden and shift due to proton exchange with the ammonium salt. Caution:  A large water peak can obscure the H2/H6 equatorial signals.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects and heterocyclic NMR).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for piperidine base shifts). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for conformational analysis of substituted cyclohexanes/piperidines).

13C NMR data for 4-Propylpiperidine hydrochloride

Technical Guide: NMR Analysis of 4-Propylpiperidine Hydrochloride

Executive Summary & Compound Relevance

4-Propylpiperidine hydrochloride (CAS: 452331-68-9) represents a key pharmacophore in drug discovery, offering a lipophilic 4-alkyl extension to the piperidine core that modulates receptor binding affinity and metabolic stability. Precise NMR characterization is essential for validating the regiochemistry of the propyl substituent and the integrity of the salt form.

This guide provides a definitive assignment of the carbon framework, distinguishing the symmetric piperidine ring signals from the aliphatic propyl chain using high-field (125 MHz) data in deuterated chloroform (

Experimental Methodology

Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts, the following protocol is recommended:

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% v/v TMS.
    
  • Concentration: ~15-20 mg of the hydrochloride salt in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Reference: Internal TMS (

    
     0.0 ppm) or residual solvent triplet (
    
    
    77.16 ppm).
Acquisition Parameters[1]
  • Frequency: 125 MHz (corresponding to a 500 MHz

    
     system).
    
  • Pulse Sequence: Proton-decoupled

    
     (typically zgpg30 or equivalent).
    
  • Scans: Minimum 512 scans to resolve the quaternary/methine signals clearly against the noise floor.

Structural Analysis & Assignments

Molecular Numbering Scheme

The carbon environments are classified into two distinct domains: the Piperidine Ring (C2–C6) and the Propyl Side Chain (C1'–C3') . Due to the plane of symmetry passing through N1 and C4, carbons C2/C6 and C3/C5 are chemically equivalent.

Chemical Shift Data Table

The following data was acquired at 125 MHz in

Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT)Mechanistic Rationale
C2, C6 Ring

-CH

44.1 CH

Deshielded by adjacent ammonium (N

). Symmetry equivalent.
C1' Propyl

-CH

37.8 CH

Alpha to methine (C4). Shows

-effect shift (+9 ppm) vs. ethyl analog.
C4 Ring

-CH
33.8 CHMethine junction. Shielded (-2 ppm) vs. ethyl analog due to

-gauche effect of propyl methyl.
C3, C5 Ring

-CH

28.7 CH

Beta to N

. Symmetry equivalent.
C2' Propyl

-CH

19.4 CH

Internal methylene of the propyl chain.
C3' Propyl

-CH

14.0 CH

Terminal methyl group. Characteristic high-field signal.
Assignment Logic & Validation

To ensure the assignments are robust, we validate them against the 4-Ethylpiperidine Hydrochloride analog. This comparative analysis confirms the impact of chain elongation (Ethyl

  • The C4 Methine Shift (Gamma Effect):

    • In 4-Ethylpiperidine HCl, C4 resonates at 35.8 ppm .

    • In 4-Propylpiperidine HCl, C4 resonates at 33.8 ppm .

    • Insight: The addition of the terminal methyl group (C3') exerts a

      
      -gauche shielding effect  on C4, causing a -2.0 ppm upfield shift. This confirms the signal at 33.8 ppm is C4.
      
  • The C1' Methylene Shift (Beta Effect):

    • In 4-Ethylpiperidine HCl, the ethyl

      
      -CH
      
      
      resonates at 28.4 ppm .
    • In 4-Propylpiperidine HCl, the propyl

      
      -CH
      
      
      (C1') resonates at 37.8 ppm .
    • Insight: Extending the chain places a new carbon

      
       to C1'. The 
      
      
      -deshielding effect
      typically adds +8–10 ppm. The observed shift (+9.4 ppm) perfectly matches this prediction, validating 37.8 ppm as C1'.

Assignment Workflow Visualization

The following diagram illustrates the logical flow used to deconvolute the spectrum, separating ring signals from chain signals based on symmetry and substituent effects.

WorkflowStep1Acquire 13C DEPT-135 SpectrumStep2Identify SymmetryStep1->Step2Observe IntensitiesStep4Assign Chain CarbonsStep1->Step4Unique SignalsStep3Assign Ring Carbons (C2/6, C3/5)Step2->Step3High Intensity Signals(2x Carbon Count)C2/C6 (44.1 ppm)\nDeshielded by N+C2/C6 (44.1 ppm)Deshielded by N+Step3->C2/C6 (44.1 ppm)\nDeshielded by N+C3/C5 (28.7 ppm)\nShielded Beta posC3/C5 (28.7 ppm)Shielded Beta posStep3->C3/C5 (28.7 ppm)\nShielded Beta posStep5Validate via Substituent EffectsStep4->Step5C4 (33.8 ppm)\nMethine (DEPT +)C4 (33.8 ppm)Methine (DEPT +)Step4->C4 (33.8 ppm)\nMethine (DEPT +)C1' (37.8 ppm)\nAlpha to RingC1' (37.8 ppm)Alpha to RingStep4->C1' (37.8 ppm)\nAlpha to RingC3' (14.0 ppm)\nTerminal MethylC3' (14.0 ppm)Terminal MethylStep4->C3' (14.0 ppm)\nTerminal MethylGamma Effect on C4\n(-2.0 ppm vs Ethyl)Gamma Effect on C4(-2.0 ppm vs Ethyl)Step5->Gamma Effect on C4\n(-2.0 ppm vs Ethyl)Beta Effect on C1'\n(+9.4 ppm vs Ethyl)Beta Effect on C1'(+9.4 ppm vs Ethyl)Step5->Beta Effect on C1'\n(+9.4 ppm vs Ethyl)

References

  • Primary Spectral Data Source: Ruijter, E., et al. "MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals."[1][2] VU Research Portal, Supporting Information, General Procedure III (Synthesis of 4-alkylpiperidinium salts), Compound 10c.

  • Comparative Analog Data (4-Ethylpiperidine HCl): Ruijter, E., et al. Ibid, Compound 10b (4-Ethylpiperidine hydrochloride).

  • General Substituent Effects in Piperidines: Al-Rawi, J. M. A., et al. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides." Spectrochimica Acta Part A: Molecular Spectroscopy, 1985, 41(12), 1391-1395.

Technical Guide: Stability, Storage, and Handling of 4-Propylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage conditions for 4-Propylpiperidine hydrochloride Content Type: Technical Guide / Whitepaper

Executive Summary

4-Propylpiperidine hydrochloride (4-PP·HCl) is a specialized secondary amine intermediate frequently utilized in the synthesis of pharmaceutical agents and agrochemicals.[1] While the hydrochloride salt form significantly enhances the stability of the volatile and oxidation-prone free base (4-propylpiperidine), it introduces specific physicochemical vulnerabilities—primarily hygroscopicity .

This guide defines the critical storage parameters required to prevent deliquescence, hydrolysis-mediated degradation, and stoichiometric drift. The protocols detailed below are designed for researchers requiring high-purity inputs for sensitive catalytic couplings or biological assays.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of 4-PP[2]·HCl is the baseline for all stability protocols. Unlike its free base counterpart, the salt is a crystalline solid, but it possesses a high affinity for atmospheric moisture.

PropertySpecificationTechnical Insight
Chemical Name 4-Propylpiperidine HydrochlorideSpecific isomer; distinct from 2-propyl (coniine) analogs.
Free Base CAS 22398-09-0Note: The HCl salt is often custom-synthesized; always verify via free base CAS reference.
Molecular Weight ~163.69 g/mol 127.23 (Base) + 36.46 (HCl).
Physical State White to off-white Crystalline SolidCrystalline lattice energy provides thermal stability.
Solubility High in Water, Ethanol, MethanolProtic solvents stabilize the ionic pair but facilitate hydrolysis if wet.
pKa (Base) ~11.0 (Estimated)Strongly basic secondary amine; forms stable salts with mineral acids.
Melting Point > 200°C (Typical for Piperidine HCls)High thermal stability; degradation is unlikely below 150°C.

Critical Note on CAS Numbers: Databases frequently misidentify CAS 41186-03-2 as 4-propylpiperidine derivatives. This CAS actually refers to 1-(3-Methylphenyl)piperazine .[3][4] Always validate identity via NMR or Mass Spectrometry rather than relying solely on vendor CAS tags for this specific isomer.

Stability Mechanisms & Degradation Pathways

Hygroscopicity & Deliquescence (Primary Risk)

The hydrochloride salt of secondary amines is ionic and polar. When exposed to relative humidity (RH) > 40%, the crystal lattice can adsorb water molecules.

  • Mechanism: Water adsorption disrupts the crystal lattice, leading to deliquescence (dissolving in its own absorbed water).

  • Consequence: This creates a concentrated aqueous solution of the amine salt. In solution, the equilibrium allows for a minute fraction of free amine to exist, which is then susceptible to oxidation. Furthermore, "wet" salt introduces weighing errors in stoichiometric reactions (e.g., Suzuki or Buchwald couplings).

Oxidative Instability (Secondary Risk)

While the HCl salt locks the nitrogen lone pair, preventing N-oxidation, the presence of moisture or basic impurities can shift the equilibrium.

  • Pathway: Free Amine

    
     N-Oxide 
    
    
    
    Ring Opening (extreme conditions).
  • Mitigation: Maintaining the acidic nature of the salt (excess HCl traces) and dry conditions effectively negates this pathway.

Thermal Stability

Piperidine salts are generally thermally robust. Decomposition (loss of HCl gas) typically occurs only near the melting point (>200°C).

  • Risk: Sublimation of HCl gas can occur under high vacuum at elevated temperatures, reverting the salt to the volatile free base.

Storage & Handling Protocols

The "Dry-Cold-Dark" Triad

To ensure a shelf-life exceeding 24 months, adhere to the following storage hierarchy.

A. Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature, cold storage reduces the kinetics of any potential moisture absorption or oxidative side reactions.

  • Atmosphere: Argon or Nitrogen Overlay is mandatory after opening. The displacement of oxygen is secondary to the exclusion of moist air.

  • Humidity: Relative Humidity (RH) must be kept < 30% .

B. Containment System
  • Primary Container: Amber glass vial with a Teflon-lined (PTFE) screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture over time.

  • Secondary Containment: Place the primary vial inside a desiccator or a sealed jar containing activated silica gel or molecular sieves (4Å).

  • Seal Integrity: Parafilm® is insufficient for long-term moisture barrier. Use electrical tape or shrink bands for prolonged storage.

Handling Workflow (Visualized)

HandlingProtocol Start Start: Retrieve 4-PP·HCl Equilibrate Step 1: Equilibrate to Room Temp (Prevents condensation on cold solid) Start->Equilibrate CheckClump Is material clumped? Equilibrate->CheckClump Open Step 2: Open in Controlled Environment (Glovebox or Low-Humidity Hood) Weigh Step 3: Weigh Aliquot Quickly Open->Weigh Reseal Step 4: Purge Headspace (Ar/N2) & Seal Weigh->Reseal Desiccate Step 5: Return to Desiccator/Fridge Reseal->Desiccate CheckClump->Open No (Free flowing) Dry Action: Vacuum Dry (40°C, <10 mbar, 4h) CheckClump->Dry Yes (Moisture ingress) Dry->Open

Figure 1: Standard Operating Procedure for handling hygroscopic amine salts to prevent degradation.

Quality Control & Re-Test Methodology

Trust in your reagents requires verification. If the 4-PP[2]·HCl has been stored for >6 months or shows signs of clumping, perform these validation steps.

Visual Inspection[5]
  • Pass: Free-flowing white crystalline powder.

  • Fail: Yellow discoloration (oxidation) or sticky/clumped aggregates (hygroscopicity).

Analytical Verification Protocol
TestMethodAcceptance CriteriaRationale
Identity 1H-NMR (D2O) Matches ReferenceConfirm propyl group integrity and salt stoichiometry.
Water Content Karl Fischer (Coulometric) < 1.0% w/w Critical for stoichiometry. High water content indicates compromised seal.
Chloride Content Argentometric Titration 21.5% ± 0.5% Theoretical Cl content for C8H17N·HCl is ~21.66%. Verifies salt formation.
Purity HPLC-UV/ELSD > 98.0% a/a Use ELSD (Evaporative Light Scattering) as piperidines lack strong chromophores.
Storage Decision Tree

StorageTree Input 4-PP·HCl Status Sealed Factory Sealed Input->Sealed Opened Opened/In-Use Input->Opened LongTerm Long Term Storage (> 3 Months) Sealed->LongTerm Opened->LongTerm Re-seal w/ Argon ShortTerm Active Use (< 1 Month) Opened->ShortTerm Condition1 Fridge (4°C) Desiccator Cabinet LongTerm->Condition1 Condition2 Inert Gas Purge Parafilm Seal Desiccator @ RT ShortTerm->Condition2

Figure 2: Decision logic for storage conditions based on usage frequency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31169, 4-Propylpiperidine. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for amine salt solubility and hygroscopicity mechanisms).
  • Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and stability protocols in drug development).

Sources

4-Propylpiperidine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylpiperidine hydrochloride (CAS: 452331-68-9) is a specialized saturated heterocyclic building block used primarily in the design of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1][2][3] Unlike its aromatic analog 4-phenylpiperidine (the pharmacophore of fentanyl and meperidine), the 4-propyl variant offers a unique combination of lipophilicity and conformational flexibility without the pi-stacking interactions of an aryl group.

This guide details the physicochemical profile, synthetic utility, and specific application of 4-propylpiperidine HCl in drug discovery, specifically highlighting its role in developing non-imidazole Histamine H3 antagonists and cytochrome bc1 complex inhibitors.

Part 1: Chemical Profile & Technical Specifications[4]

Identity and Physicochemical Properties

The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free base.

PropertySpecification
IUPAC Name 4-Propylpiperidine hydrochloride
CAS Number (HCl Salt) 452331-68-9
CAS Number (Free Base) 22398-09-0
Molecular Formula C₈H₁₇N · HCl
Molecular Weight 163.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether
pKa (Conj. Acid) ~11.2 (Typical for secondary aliphatic amines)
Critical Safety Distinction: The "Coniine" Hazard

WARNING: Researchers must distinguish 4-propylpiperidine from its isomer, 2-propylpiperidine (Coniine) .

  • 4-Propylpiperidine: Synthetic building block, low acute toxicity relative to Coniine.

  • 2-Propylpiperidine (Coniine): The neurotoxin found in hemlock (Conium maculatum).

  • Differentiation: 4-propylpiperidine lacks the chiral center at the C2 position and does not exhibit the potent nicotinic acetylcholine receptor antagonism associated with Coniine.

Part 2: Synthetic Utility & Mechanism

The "Lipophilic Spacer" Concept

In medicinal chemistry, 4-propylpiperidine serves as a bioisostere for cyclohexyl or phenyl groups. It is deployed when a lead compound requires:

  • Increased LogP (Lipophilicity): The propyl chain adds hydrophobic bulk to occupy deep hydrophobic pockets in receptors (e.g., GPCRs).

  • Removal of Aromaticity: To reduce metabolic liability (e.g., avoiding arene oxide formation) or to disrupt pi-pi stacking interactions that cause off-target binding.

Core Reaction Pathways

The secondary amine moiety is the nucleophilic handle. The molecule typically undergoes three primary transformations:

  • Reductive Amination: Coupling with aldehydes/ketones to form tertiary amines.[4] Critical for linking the piperidine headgroup to a central core.

  • Amide Coupling: Reaction with carboxylic acids to form amides.

  • SNAr (Nucleophilic Aromatic Substitution): Displacement of halides on electron-deficient aromatic rings.

ReactionPathways Start 4-Propylpiperidine HCl Base Free Base (In situ generation) Start->Base DIPEA/NaOH Prod_Tert Tertiary Amine (GPCR Ligands) Base->Prod_Tert Reductive Amination Prod_Amide Amide Derivative (Enzyme Inhibitors) Base->Prod_Amide Amide Coupling Prod_Aryl N-Aryl Piperidine (Antimalarials) Base->Prod_Aryl SNAr R_RedAm Aldehyde (R-CHO) NaBH(OAc)3 R_Amide Acid (R-COOH) HATU/DIPEA R_SNAr Ar-F / Ar-Cl K2CO3, DMSO

Figure 1: Divergent synthetic pathways for 4-propylpiperidine in library generation.

Part 3: Applications in Drug Discovery

Non-Imidazole Histamine H3 Antagonists

Early H3 antagonists contained imidazole rings, which caused cytochrome P450 inhibition and poor blood-brain barrier (BBB) penetration. 4-Propylpiperidine is used to replace the imidazole ring.

  • Mechanism: The basic nitrogen mimics the histamine interaction, while the propyl group extends into the lipophilic accessory pocket of the H3 receptor.

  • Evidence: Patent literature (e.g., WO2016112284) cites 4-propylpiperidine derivatives as key intermediates for synthesizing high-affinity, non-imidazole H3 ligands [1].

Antimalarial Agents (Cytochrome bc1 Inhibitors)

Recent studies have identified 4-propylpiperidine derivatives as potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex.

  • SAR Insight: Replacing a 4-methyl group with a 4-propyl group on the piperidine ring resulted in a 2-fold improvement in potency (EC50 = 0.008 μM) against the parasite.[5] The propyl chain optimizes van der Waals contacts within the Qo binding site of the enzyme [2].

Part 4: Experimental Protocols

Protocol A: General Reductive Amination

Use this protocol to couple 4-propylpiperidine to an aldehyde linker.

Reagents:

  • 4-Propylpiperidine HCl (1.0 equiv)

  • Aldehyde substrate (1.0 - 1.2 equiv)[6]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (1.0 equiv, to neutralize HCl salt)

Procedure:

  • Free Base Generation (In Situ): In a round-bottom flask, suspend 4-propylpiperidine HCl in DCM. Add TEA and stir for 10 minutes until the solid dissolves/suspends finely.

  • Imine Formation: Add the aldehyde substrate.[4][7] Stir at room temperature for 30–60 minutes. Note: Adding molecular sieves (4Å) can accelerate imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this protocol to attach the scaffold to a fluorinated heteroaryl core.

Reagents:

  • 4-Propylpiperidine HCl (1.2 equiv)

  • 4-Fluoronitrobenzene or similar electrophile (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • DMF or DMSO (Anhydrous)

Procedure:

  • Setup: Combine the electrophile, 4-propylpiperidine HCl, and K₂CO₃ in a reaction vial.

  • Solvent: Add anhydrous DMF.

  • Heating: Heat to 80–100°C. Note: 4-propylpiperidine is a secondary amine and is moderately sterically hindered; heat is often required for SNAr.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 2–6 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with Ethyl Acetate.

References

  • Histamine H3 Antagonists: WO2016112284A1 - (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds. Google Patents.[8] Link

  • Antimalarial SAR: 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex. ACS Medicinal Chemistry Letters, 2023. Link

  • Reductive Amination Methodology: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[7] Organic Reactions, 2004.[9][10] Link

  • Compound Data: 4-Propylpiperidine hydrochloride (CAS 452331-68-9).[1][2] GuideChem / Combi-Blocks. Link

Sources

The Therapeutic Potential of 4-Propylpiperidine Derivatives: A Technical Guide to a Promising Class of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-propylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of disease areas. This technical guide provides an in-depth exploration of the burgeoning applications of 4-propylpiperidine derivatives, with a particular focus on their promising role as neuroprotective agents. We delve into the core mechanisms of action, highlighting the critical interaction with the sigma-1 receptor, and present detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to advance the discovery and application of this versatile class of compounds.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to be readily functionalized at various positions make it an ideal scaffold for the design of potent and selective ligands for a multitude of biological targets.[2] The 4-propylpiperidine moiety, in particular, has garnered significant attention for its role in compounds targeting the central nervous system (CNS).[1]

Mechanism of Action: Targeting the Sigma-1 Receptor for Neuroprotection

A primary mechanism through which 4-propylpiperidine derivatives exert their neuroprotective effects is through the modulation of the sigma-1 receptor (σ1R).[3][4] The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular signaling and homeostasis.[4][5]

The Sigma-1 Receptor Signaling Cascade

Under normal physiological conditions, the σ1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[5] Upon stimulation by agonist ligands, such as certain 4-propylpiperidine derivatives, or in response to cellular stress, the σ1R dissociates from BiP and translocates to interact with a variety of "client" proteins.[5] This interaction modulates several key signaling pathways crucial for neuronal survival:

  • Calcium Homeostasis: The σ1R regulates intracellular calcium mobilization by interacting with inositol triphosphate receptors (IP3R), L-type voltage-dependent calcium channels, and N-methyl-D-aspartate (NMDA) receptors.[3] Dysregulation of calcium signaling is a hallmark of excitotoxicity, a major contributor to neuronal death in ischemic stroke and neurodegenerative diseases.

  • ER Stress Mitigation: As a chaperone protein, the σ1R plays a vital role in mitigating ER stress, which arises from the accumulation of misfolded proteins.[4] By promoting proper protein folding and reducing the unfolded protein response (UPR), σ1R activation helps maintain cellular homeostasis and prevent apoptosis.

  • Oxidative Stress Reduction: The σ1R can regulate the activation of the antioxidant responsive element (ARE) via the transcription factor Nrf2, leading to the upregulation of antioxidant and anti-inflammatory enzymes.[3][6]

  • Mitochondrial Function: The σ1R is strategically located at the mitochondria-associated ER membrane (MAM), where it influences mitochondrial bioenergetics and membrane potential.[7]

The multifaceted nature of σ1R signaling provides a powerful therapeutic avenue for addressing the complex pathology of neurodegenerative disorders.

Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Downstream Effects 4-Propylpiperidine Derivative 4-Propylpiperidine Derivative Sigma-1 Receptor Sigma-1 Receptor 4-Propylpiperidine Derivative->Sigma-1 Receptor Binds to BiP BiP Sigma-1 Receptor->BiP Dissociates from Ca2+ Homeostasis Ca2+ Homeostasis Sigma-1 Receptor->Ca2+ Homeostasis Modulates ER Stress Mitigation ER Stress Mitigation Sigma-1 Receptor->ER Stress Mitigation Promotes Oxidative Stress Reduction Oxidative Stress Reduction Sigma-1 Receptor->Oxidative Stress Reduction Induces Mitochondrial Stability Mitochondrial Stability Sigma-1 Receptor->Mitochondrial Stability Enhances Neuroprotection Neuroprotection Ca2+ Homeostasis->Neuroprotection Leads to ER Stress Mitigation->Neuroprotection Leads to Oxidative Stress Reduction->Neuroprotection Leads to Mitochondrial Stability->Neuroprotection Leads to

Caption: Sigma-1 Receptor Signaling Pathway Activation by 4-Propylpiperidine Derivatives.

Case Study: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)

A prominent example of a neuroprotective 4-propylpiperidine derivative is 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP). Extensive preclinical research has demonstrated its efficacy in various models of neurological damage.

Neuroprotective Effects of PPBP
  • Ischemic Stroke: PPBP has been shown to significantly reduce infarct volume in animal models of middle cerebral artery occlusion (MCAO).[2][8] This neuroprotection is achieved without altering the acute accumulation of dopamine during ischemia.[8]

  • Excitotoxicity: In models of excitotoxic brain injury, PPBP protects neurons by stabilizing the mitochondrial membrane potential and inhibiting microglial activation.[7] It significantly reduces neuronal cell death in primary hippocampal neurons exposed to glutamate.[7]

  • Mechanism of Action: A key mechanism underlying PPBP's neuroprotective effects is the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production.[1][9] This effect appears to be upstream of NO generation.[9]

Quantitative Data on PPBP Efficacy
Model Treatment Outcome Reduction in Injury Reference
Rat MCAOPPBPInfarction Volume in Caudoputamen32%[8]
Cat MCAOPPBP (1 µmol/kg/hr)Hemispheric Injury Volume79%[2]
Neonatal Excitotoxic InjuryPPBPNeuronal Cell DeathSignificant Reduction[7]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the evaluation of 4-propylpiperidine derivatives.

Synthesis of 4-Propylpiperidine Derivatives

The synthesis of 4-propylpiperidine derivatives can be achieved through various established organic chemistry routes. A common approach involves the reductive amination of a suitable ketone with an appropriate amine.

Protocol: Synthesis of a Generic 4-Propylpiperidine Derivative

  • Reaction Setup: To a solution of 4-propylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-propylpiperidine derivative.

Synthesis of 4-Propylpiperidine Derivatives 4-Propylcyclohexanone 4-Propylcyclohexanone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 4-Propylcyclohexanone->Reductive_Amination Amine Amine Amine->Reductive_Amination 4-Propylpiperidine_Derivative 4-Propylpiperidine_Derivative Reductive_Amination->4-Propylpiperidine_Derivative

Caption: General Synthetic Scheme for 4-Propylpiperidine Derivatives.

In Vitro Sigma-1 Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: [³H]-(+)-Pentazocine Competition Binding Assay [10]

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver.[10][11]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (a selective σ1R radioligand) near its Kd value.

    • Increasing concentrations of the unlabeled test compound (e.g., your 4-propylpiperidine derivative).

    • Membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[10]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Model of Focal Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of ischemic stroke.

Protocol: Transient MCAO in Rats [8]

  • Animal Preparation: Anesthetize adult male Wistar rats and maintain their body temperature at 37°C.

  • Surgical Procedure: Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the ECA.

  • Occlusion: Introduce a nylon suture with a rounded tip into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: Maintain the occlusion for a defined period (e.g., 2 hours).

  • Reperfusion: Withdraw the suture to allow for reperfusion of the ischemic territory.

  • Drug Administration: Administer the test compound (e.g., PPBP) intravenously at a specified time point (e.g., 30 minutes before MCAO or at the onset of reperfusion).[8]

  • Neurological Assessment: At a predetermined time after reperfusion (e.g., 22 hours), assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Quantify the infarct volume using image analysis software.

Future Directions and Clinical Perspective

The compelling preclinical data for 4-propylpiperidine derivatives, particularly those targeting the σ1R, highlight their significant potential for the treatment of neurodegenerative diseases. While some σ1R agonists have entered clinical trials for conditions like major depressive disorder and Alzheimer's disease, the development of selective 4-propylpiperidine derivatives for neuroprotection is still in its early stages.[12][13] Future research should focus on:

  • Optimizing Selectivity and Pharmacokinetics: Fine-tuning the structure of 4-propylpiperidine derivatives to enhance their selectivity for the σ1R over other receptors and improve their drug-like properties.

  • Exploring a Broader Range of Neurodegenerative Models: Evaluating the efficacy of these compounds in models of other neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[4][14]

  • Identifying Biomarkers: Discovering and validating biomarkers to monitor the engagement of the σ1R target in vivo and to assess the therapeutic response in clinical trials.

Conclusion

4-Propylpiperidine derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of neuroprotection. Their ability to modulate the multifaceted signaling of the sigma-1 receptor offers a unique and powerful approach to combatting the complex pathologies of neurodegenerative diseases. The experimental frameworks and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats. Anesth Analg. 2003 Feb;96(2):532-8.

  • Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production. Stroke. 2001;32:1613–1620.

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regen Res. 2017 Jan; 12(1): 44–47.

  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Exp Neurol. 2014 Nov;261:501-9.

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke. 2001 Jul;32(7):1613-20.

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chem Neurosci. 2024.

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. J Alzheimers Dis Parkinsonism. 2016; 6(3): 244.

  • PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke. 1995 Sep;26(9):1676-82.

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Front Neurosci. 2019; 13: 1157.

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Int J Mol Sci. 2022 Jun; 23(12): 6772.

  • Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. BenchChem. 2025.

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Int J Mol Sci. 2023 Nov; 24(22): 16489.

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Int J Mol Sci. 2022 Jun; 23(12): 6772.

  • Sigma-1 receptor agonists in clinical studies. ResearchGate. 2024.

  • SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2010 Mar; 48: 2.3.1–2.3.17.

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Int J Mol Sci. 2021 May; 22(11): 5600.

  • Sigma receptors as potential therapeutic targets for neuroprotection. Behav Brain Res. 2015 May 1; 284: 243–248.

  • Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. Int J Mol Sci. 2020 Sep; 21(18): 6867.

  • Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. CNS Drugs. 2023; 37(7): 577–600.

Sources

Methodological & Application

Synthesis Protocol for 4-Propylpiperidine Hydrochloride: From Pyridine Precursor to Purified Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-propylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and scalable two-step process commencing with the catalytic hydrogenation of commercially available 4-propylpyridine, followed by conversion to its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. Our objective is to present a self-validating system that ensures both high yield and purity, grounded in established chemical principles.

Synthetic Strategy Overview

The selected synthetic pathway is centered on efficiency and reliability, utilizing the catalytic hydrogenation of a substituted pyridine ring—a cornerstone reaction in heterocyclic chemistry for producing the corresponding saturated piperidine ring.[1] The strategy involves:

  • Reduction of the Aromatic Ring: The pyridine ring of 4-propylpyridine is fully saturated using catalytic hydrogenation with platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. Glacial acetic acid is employed as the solvent to enhance catalyst activity and promote the reduction of the heterocyclic amine.[1]

  • Formation of the Hydrochloride Salt: The resulting 4-propylpiperidine free base is isolated and then converted to its hydrochloride salt. This transformation is crucial as the salt form generally exhibits improved stability, crystallinity, and handling properties compared to the volatile and often oily free amine.[2]

The overall workflow is depicted below.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Work-up & Isolation cluster_2 Step 2: Salt Formation 4-Propylpyridine 4-Propylpyridine Reaction H₂, PtO₂ Glacial Acetic Acid 4-Propylpyridine->Reaction 4-Propylpiperidine (in situ) 4-Propylpiperidine (in situ) Reaction->4-Propylpiperidine (in situ) Workup 1. Catalyst Filtration 2. Basification (NaOH) 3. Extraction 4-Propylpiperidine (in situ)->Workup Purified 4-Propylpiperidine (Free Base) Purified 4-Propylpiperidine (Free Base) Workup->Purified 4-Propylpiperidine (Free Base) Salt_Formation HCl in Ether Purified 4-Propylpiperidine (Free Base)->Salt_Formation 4-Propylpiperidine Hydrochloride 4-Propylpiperidine Hydrochloride Salt_Formation->4-Propylpiperidine Hydrochloride

Figure 1: Overall synthetic workflow for 4-Propylpiperidine Hydrochloride.

Mechanistic Insights: Catalytic Hydrogenation of Pyridine

The hydrogenation of pyridine over a platinum catalyst is a heterogenous catalytic process. The reaction occurs on the surface of the metal catalyst.

  • Adsorption: Both hydrogen gas (H₂) and the 4-propylpyridine substrate adsorb onto the surface of the platinum catalyst. The H-H bond of hydrogen is weakened and cleaved, forming surface-bound hydrogen atoms.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the pyridine ring.

  • Desorption: Once the ring is fully saturated, the resulting 4-propylpiperidine molecule desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The use of an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, which can activate the ring towards reduction.[1]

G cluster_catalyst Pt Catalyst Surface Pyridine 4-Propylpyridine Catalyst_Surface Pt Surface Pyridine->Catalyst_Surface Adsorption H2 3H₂ H2->Catalyst_Surface Adsorption & Dissociation Piperidine 4-Propylpiperidine Catalyst_Surface->Piperidine Hydrogenation & Desorption

Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
4-Propylpyridine≥98%e.g., Sigma-Aldrich, TCIStarting material[1]
Platinum(IV) oxide (PtO₂)Adams' catalyste.g., Sigma-AldrichCatalyst
Hydrogen (H₂) gasHigh purityIndustrial gas supplierReducing agent
Glacial Acetic AcidACS reagent gradeStandard chemical supplierSolvent
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard chemical supplierFor basification
Diethyl Ether (Et₂O)AnhydrousStandard chemical supplierExtraction & salt formation solvent
Hydrochloric Acid2.0 M solution in Et₂Oe.g., Sigma-AldrichFor salt formation
Celite® 545---Standard chemical supplierFiltration aid
Anhydrous Magnesium Sulfate (MgSO₄)---Standard chemical supplierDrying agent
Deuterated Chloroform (CDCl₃)NMR gradeStandard chemical supplierFor NMR analysis

Equipment:

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • NMR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

Step 1: Synthesis of 4-Propylpiperidine (Free Base) via Catalytic Hydrogenation
  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 4-propylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add glacial acetic acid (approx. 5-10 volumes relative to the substrate). Carefully add platinum(IV) oxide (PtO₂, ~1-5 mol%).

  • Hydrogenation Reaction: Seal the vessel securely. Purge the system multiple times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[1]

  • Reaction Monitoring: Begin vigorous stirring at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is generally complete when hydrogen uptake ceases (typically 12-24 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol or ethanol to ensure complete recovery of the product.

  • Solvent Removal and Basification: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to a pH > 12 by the slow addition of concentrated sodium hydroxide (NaOH) solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-propylpiperidine as an oil. The product can be further purified by vacuum distillation if necessary.

Step 2: Formation and Isolation of 4-Propylpiperidine Hydrochloride
  • Dissolution: Dissolve the purified 4-propylpiperidine free base from the previous step in anhydrous diethyl ether (approx. 10 volumes).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of 4-propylpiperidine hydrochloride will form immediately.[2]

  • Crystallization: Continue adding the HCl solution until no further precipitation is observed. Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the resulting white powder under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the final product, 4-propylpiperidine hydrochloride, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the propyl group and the non-equivalent axial and equatorial protons of the piperidine ring.[3]

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of all 8 unique carbon atoms in the structure.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₈H₁₈N⁺.

Expected Analytical Data for 4-Propylpiperidine Hydrochloride
Molecular Formula C₈H₁₈ClN
Molecular Weight 163.69 g/mol [4]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~9.5-10.5 (br s, 2H, NH₂⁺), ~3.4 (m, 2H), ~2.8 (m, 2H), ~1.8 (m, 2H), ~1.2-1.6 (m, 5H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, δ) ~44.5, ~37.0, ~36.5, ~31.0, ~20.0, ~14.0
MS (ESI+) m/z = 128.16 [M+H]⁺ (for free base)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Critical Safety Precautions

All laboratory work must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and presents a significant explosion risk. Use a properly maintained and certified high-pressure reactor (e.g., Parr apparatus) behind a safety shield. The platinum catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen; handle with care and do not allow the filtered catalyst to dry in the air. Quench the catalyst pad carefully with water after filtration.

  • Reagent Hazards:

    • 4-Propylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

    • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction (Hydrogen uptake stalls) Inactive catalyst or catalyst poisoning.Ensure fresh, high-quality PtO₂ is used. Ensure the substrate and solvent are free from catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure or leak in the system.Check the system for leaks. Ensure the pressure is maintained at the recommended level.
Low Yield after Extraction Incomplete basification.Check the pH of the aqueous layer after adding NaOH; it must be strongly basic (pH > 12) to ensure the amine is in its free base form.
Insufficient extraction.Perform additional extractions (4-5 times) with the organic solvent.
Product is an oil, not a solid, after adding HCl Product is impure or wet.Ensure the free base is pure (distill if necessary) and completely dry before the salt formation step. Ensure anhydrous solvents are used.
Insufficient HCl added.Add more HCl/ether solution until precipitation is complete.

References

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.
  • ResearchGate (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Chemistry Stack Exchange (2018). Reaction of alkyl bromide in presence of piperidine. Available at: [Link]

  • IChemE (1988). Chemical reaction hazards associated with the use of sodium borohydride. Available at: [Link]

  • Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. Available at: [Link]

  • Szabo-Scandic. Sodium borohydride Safety Data Sheet. Available at: [Link]

  • Todd, R.D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Digital Commons. Available at: [Link]

  • PubChemLite. 4-phenyl-1-propylpiperidine hydrochloride (C14H21N). Available at: [Link]

  • Drake, W.V. (1933). The Reaction of Piperidine with Certain Alkyl Bromides and Bromo-esters. University of Wisconsin--Madison.
  • New Jersey Department of Health (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. Available at: [Link]

  • J.T. Baker (1999). Material Safety Data Sheet: Sodium Borohydride. Available at: [Link]

  • Rylander, P.N. & Himelstein, N. (1968). US Patent 3,408,354A: Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.

Sources

Use of 4-Propylpiperidine hydrochloride in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Propylpiperidine Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Chemical Rationale

4-Propylpiperidine hydrochloride (CAS: 452331-68-9) is a critical secondary amine building block used to modulate the lipophilicity and steric profile of pharmaceutical candidates.[1] Unlike its 4-methyl or 4-tert-butyl analogs, the n-propyl substituent offers a unique "Goldilocks" zone of hydrophobic reach (


 for the base) without introducing excessive steric hindrance that might abolish receptor binding.[1]

Key Applications:

  • Sigma Receptor Ligands: The 4-propyl moiety is a privileged pharmacophore for

    
     receptor affinity, often serving as the hydrophobic tail that docks into the receptor's lipophilic pocket.
    
  • NMDA Receptor Antagonists: Used in the synthesis of neuroprotective agents where blood-brain barrier (BBB) permeability is required.[1]

  • Local Anesthetics: Structural analogs of bupivacaine/ropivacaine where the piperidine nitrogen substituent is varied.[1]

This guide provides validated protocols for handling the hydrochloride salt, converting it to its reactive free base, and deploying it in high-fidelity C-N bond-forming reactions.

Part 2: Chemical Profile & Handling

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 4-Propylpiperidine hydrochloride
CAS (Salt) 452331-68-9Stable, non-hygroscopic solid.[1][2]
CAS (Free Base) 17854-11-8Volatile liquid; prone to oxidation.[1]
Mol. Weight 163.69 g/mol (Free Base MW: 127.23 g/mol )
Appearance White crystalline powder
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes (Salt).
Acidity (pKa) ~11.2 (Conjugate acid)Requires strong base for deprotonation.[1]

Handling Advisory: The hydrochloride salt is the preferred storage form due to its oxidative stability. However, the protonated nitrogen is non-nucleophilic . All synthesis protocols must account for the in situ or prior neutralization of the HCl moiety to unlock the amine's reactivity.

Part 3: Experimental Protocols

Protocol A: Preparation of the Reactive Free Base (Isolation Method)

Use this protocol when the subsequent coupling reaction is sensitive to chloride ions or requires strictly anhydrous non-polar conditions.

Reagents:

  • 4-Propylpiperidine HCl (10.0 mmol, 1.64 g)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[3]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Magnesium Sulfate (

    
    ), anhydrous
    

Step-by-Step:

  • Dissolution: Suspend 1.64 g of the HCl salt in 10 mL of water. Stir until fully dissolved (solution will be slightly acidic).

  • Basification: Dropwise add 2M NaOH (approx. 6-7 mL) while monitoring pH. Target pH > 12.[1] The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 25°C.

    • Caution: The free base is volatile.[1] Do not apply high vacuum (< 20 mbar) for extended periods.[1]

  • Yield Check: Expect ~1.20 g of a clear, colorless oil.[1] Use immediately.

Protocol B: N-Alkylation via Nucleophilic Substitution ( )

Use this for attaching the piperidine to alkyl halides (e.g., benzyl chlorides, alkyl bromides). This protocol uses an "in situ" base, skipping Protocol A.

Reaction Scheme:


[1]

Reagents:

  • Electrophile (e.g., Benzyl bromide derivative) (1.0 equiv)

  • 4-Propylpiperidine HCl (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, powder (3.0 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv) - Optional, accelerates reaction

  • Acetonitrile (ACN), anhydrous (0.2 M concentration)

Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-Propylpiperidine HCl (1.1 equiv),

    
     (3.0 equiv), and KI (0.1 equiv).
    
  • Solvent: Add anhydrous ACN. Stir at room temperature for 15 minutes. This "pre-stir" allows the carbonate to begin neutralizing the HCl salt.

  • Addition: Add the electrophile (1.0 equiv) in one portion.

  • Reaction: Fit with a reflux condenser and heat to 60–80°C (depending on electrophile reactivity). Monitor by TLC or LC-MS.[1]

    • Checkpoint: Reaction is typically complete in 4–12 hours.[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts (

    
    ). Rinse pad with Ethyl Acetate.[1]
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol C: Reductive Amination (Aldehyde Coupling)

Preferred for coupling with aldehydes to avoid over-alkylation and harsh thermal conditions.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • 4-Propylpiperidine HCl (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Triethylamine (

    
    ) (1.2 equiv) - Crucial for neutralizing the HCl salt[1]
    
  • Acetic Acid (

    
    ) (catalytic, 1-2 drops)[1]
    
  • 1,2-Dichloroethane (DCE) or DCM[1]

Workflow:

  • Salt Break: In a vial, dissolve 4-Propylpiperidine HCl (1.2 equiv) in DCE. Add

    
     (1.2 equiv) and stir for 10 mins.
    
  • Imine Formation: Add the Aldehyde (1.0 equiv) and catalytic

    
    .[1] Stir at Room Temperature for 30–60 minutes.
    
  • Reduction: Add

    
     (1.5 equiv) in portions.
    
    • Note: Gas evolution may occur.[1]

  • Quench: Stir overnight (12–16 h). Quench by adding saturated aqueous

    
    .[1]
    
  • Extraction: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note: Amine products often streak on silica; add 1%

    
     to the eluent.
    

Part 4: Visualization of Strategic Workflow

The following diagram illustrates the decision matrix for processing 4-Propylpiperidine HCl based on the target substrate.

G Start Start: 4-Propylpiperidine HCl (Solid Salt) Decision Select Coupling Partner Start->Decision PathA Route A: Alkyl Halide (R-CH2-Br/Cl) Decision->PathA Electrophile Available PathB Route B: Aldehyde/Ketone (R-CHO) Decision->PathB Carbonyl Available StepA1 In-Situ Neutralization Base: K2CO3 (3 eq) Solvent: ACN PathA->StepA1 StepB1 Mild Neutralization Base: Et3N (1.2 eq) Solvent: DCE PathB->StepB1 StepA2 Thermal SN2 Reaction Temp: 60-80°C StepA1->StepA2 Product Target: 4-Propylpiperidine Ligand StepA2->Product StepB2 Reductive Amination Reagent: NaBH(OAc)3 StepB1->StepB2 StepB2->Product

Figure 1: Synthetic decision tree for 4-Propylpiperidine HCl utilization. Route A prefers inorganic bases for thermal stability; Route B utilizes organic bases for mild conditions.

Part 5: Structure-Activity Relationship (SAR) Context

Why choose 4-Propylpiperidine?

  • The "Propyl Effect": In medicinal chemistry, the propyl chain (

    
    ) often represents a tipping point in lipophilicity.
    
    • Methyl/Ethyl: Too polar, insufficient hydrophobic burial in receptor pockets.

    • t-Butyl:[1] High steric bulk, may clash with narrow receptor channels (e.g., hERG channel).

    • n-Propyl: Offers linear hydrophobic interaction (

      
      -alkyl or Van der Waals) while maintaining a streamlined profile.[1]
      
  • Bioisosterism: It serves as a saturated bioisostere of 4-propylpyridine or a simplified analog of 4-benzylpiperidine , reducing aromatic ring count to improve metabolic stability (lowering CYP450 liability).[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 452331-68-9 (Salt) and CID 17854-11-8 (Base).[1] National Center for Biotechnology Information.[1]

    • Source: [1]

  • Reductive Amination Protocols (General Piperidine)

    • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Source: [1]

  • Pharmaceutical Application (Lubeluzole Analogues)

    • Studies on piperidine-based neuroprotective agents and their synthesis via N-alkylation.[1][5]

    • Source: [1]

  • Piperidine Scaffold in SAR

    • "The Piperidine Scaffold in Medicinal Chemistry."[6][7] BenchChem Application Notes.

    • Source:

Sources

Application Notes and Protocols for Reactions Involving 4-Propylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting various conditions, including cancer and central nervous system disorders.[1] The presence of the propyl group at the 4-position offers a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

This comprehensive guide provides detailed experimental setups for the synthesis of 4-Propylpiperidine hydrochloride and its subsequent derivatization through common and essential reactions such as N-alkylation and N-acylation. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Chemical and Physical Properties

PropertyValue (for 4-n-propylpiperidine)Source
Molecular FormulaC₈H₁₇NFisher Scientific
Molecular Weight127.23 g/mol Fisher Scientific
Boiling Point178-180 °CFisher Scientific
Density0.864 g/cm³Fisher Scientific
Flash Point48 °C (118 °F)Fisher Scientific

Note: The hydrochloride salt is expected to be a solid with a higher melting point and greater water solubility compared to the free base.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Propylpiperidine hydrochloride and its derivatives. The Safety Data Sheet (SDS) for the free base, 4-n-propylpiperidine, indicates that the compound is a flammable liquid and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[3]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Experimental Protocols

Protocol 1: Synthesis of 4-Propylpiperidine Hydrochloride

The synthesis of 4-Propylpiperidine hydrochloride is most effectively achieved through the catalytic hydrogenation of 4-propylpyridine, followed by salt formation with hydrochloric acid. This method is a well-established procedure for the reduction of pyridine rings to piperidines.[5][6]

Reaction Scheme:

Synthesis 4-Propylpyridine 4-Propylpyridine 4-Propylpiperidine 4-Propylpiperidine 4-Propylpyridine->4-Propylpiperidine H₂, PtO₂ or Pd/C Ethanol or Acetic Acid 4-Propylpiperidine Hydrochloride 4-Propylpiperidine Hydrochloride 4-Propylpiperidine->4-Propylpiperidine Hydrochloride HCl in Ether

Figure 1: Synthesis of 4-Propylpiperidine Hydrochloride.

Materials:

  • 4-Propylpyridine

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Glacial Acetic Acid

  • Hydrochloric acid (concentrated or as a solution in diethyl ether)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Parr hydrogenation apparatus or a flask equipped with a balloon filled with hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve 4-propylpyridine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Carefully add the hydrogenation catalyst, either PtO₂ (Adam's catalyst) or 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by techniques like TLC or GC-MS by periodically taking aliquots.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-propylpiperidine.

  • Salt Formation: Dissolve the crude 4-propylpiperidine in a minimal amount of a suitable solvent like diethyl ether. Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, bubble hydrogen chloride gas through the solution.

  • Isolation: The 4-Propylpiperidine hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: N-Alkylation of 4-Propylpiperidine via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of secondary amines.[4] This protocol details the reaction of 4-propylpiperidine with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants 4-Propylpiperidine 4-Propylpiperidine Iminium Ion Iminium Ion 4-Propylpiperidine->Iminium Ion Formation Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Ion N-Benzyl-4-propylpiperidine N-Benzyl-4-propylpiperidine Iminium Ion->N-Benzyl-4-propylpiperidine Reduction (e.g., NaBH(OAc)₃)

Figure 2: N-Alkylation via Reductive Amination.

Materials:

  • 4-Propylpiperidine hydrochloride

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • An aldehyde or ketone (e.g., benzaldehyde)

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • Free Base Generation: To a stirred suspension of 4-Propylpiperidine hydrochloride (1.0 eq) in anhydrous DCM, add a suitable base like triethylamine (1.1-1.5 eq) and stir for 15-30 minutes at room temperature.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) to the reaction mixture and stir for another 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: N-Acylation of 4-Propylpiperidine

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the piperidine ring, typically forming a stable amide bond. This protocol describes the reaction of 4-propylpiperidine with an acylating agent such as an acid chloride or anhydride.

Reaction Scheme:

N_Acylation cluster_reactants Reactants 4-Propylpiperidine 4-Propylpiperidine N-Benzoyl-4-propylpiperidine N-Benzoyl-4-propylpiperidine 4-Propylpiperidine->N-Benzoyl-4-propylpiperidine Base (e.g., Triethylamine) DCM Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->N-Benzoyl-4-propylpiperidine

Figure 3: N-Acylation of 4-Propylpiperidine.

Materials:

  • 4-Propylpiperidine hydrochloride

  • A suitable base (e.g., triethylamine, pyridine)

  • An acylating agent (e.g., benzoyl chloride, acetic anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-Propylpiperidine hydrochloride (1.0 eq) in anhydrous DCM. Add a suitable base, such as triethylamine (2.2 eq), and stir the mixture at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (if an excess of a basic amine is used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

¹H NMR of 4-Propylpyridine (in CDCl₃):

  • δ 8.48 (d, 2H): Protons on the pyridine ring adjacent to the nitrogen.

  • δ 7.10 (d, 2H): Protons on the pyridine ring meta to the nitrogen.

  • δ 2.58 (t, 2H): Methylene protons of the propyl group adjacent to the pyridine ring.

  • δ 1.66 (m, 2H): Methylene protons of the propyl group.

  • δ 0.95 (t, 3H): Methyl protons of the propyl group.

Note: Upon hydrogenation to 4-propylpiperidine, the aromatic signals will disappear and be replaced by aliphatic signals characteristic of the piperidine ring protons. The hydrochloride salt will show a broad signal for the N-H proton.

References

  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl) piperidine derivatives. Chemical biology & drug design, 78(4), 622–630.
  • Jubilant Ingrevia Limited. (2024, January 2).
  • BenchChem. (2025).
  • Barwinski, B., Migowski, P., Gallou, F., & Leitner, W. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Organic Process Research & Development, 21(7), 1034–1039.
  • Akaji, K., & Hayashi, Y. (2002). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Bioorganic & medicinal chemistry letters, 12(12), 1613–1616.
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(5), 2842-2848.
  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Electrochemical N-Acylation of Indazoles, Benzimidazoles, and Indoles. Organic Letters, 21(2), 457–460.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
  • Singh, M., Singh, A. S., Mishra, N., Agrahari, A. K., & Tiwari, V. K. (2019). A Convenient Method for the Synthesis of N-Acylbenzotriazoles from Carboxylic Acids Using Trichloroisocyanuric Acid/PPh3. Synthesis, 51(11), 2183–2190.

Sources

Analytical methods for purity assessment of 4-Propylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of 4-Propylpiperidine Hydrochloride

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust purity assessment of 4-Propylpiperidine hydrochloride. Intended for researchers, analytical scientists, and drug development professionals, this document outlines an orthogonal analytical strategy, combining chromatographic, spectroscopic, and thermal techniques. The narrative emphasizes the scientific rationale behind method selection and experimental design, ensuring a thorough and reliable evaluation of potential impurities. Detailed, step-by-step protocols for key techniques are provided, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Imperative for Rigorous Purity Analysis

4-Propylpiperidine hydrochloride is a substituted piperidine derivative, a structural motif prevalent in many active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity is paramount to the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the ICH Q3A(R2) and Q3B(R2) guidelines, mandate strict control over impurities.[1][2][3] Impurities can arise from various stages, including synthesis (starting materials, by-products, intermediates), degradation during storage, or reactions with excipients.[2][4]

Therefore, a scientifically sound, multi-faceted analytical approach is not merely a quality control measure but a fundamental requirement for regulatory submission and drug safety. This guide details such an approach, leveraging orthogonal methods to build a comprehensive impurity profile.

A Multi-Modal Strategy for Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, is the gold standard. This strategy ensures that a wide range of potential impurities—volatile, non-volatile, isomeric, and elemental—are detected, identified, and quantified.

G cluster_input Sample Batch cluster_methods Orthogonal Analytical Methods cluster_output Data Integration & Reporting Sample 4-Propylpiperidine HCl GC Gas Chromatography (GC) (Volatile Impurities, Residual Solvents) Sample->GC HPLC Liquid Chromatography (HPLC) (Non-Volatile Impurities, Degradation Products) Sample->HPLC NMR NMR Spectroscopy (Structural Identity, Impurity ID & Quantification) Sample->NMR MS Mass Spectrometry (Definitive Identification, Structure Elucidation) Sample->MS Thermal Thermal Analysis (DSC) (Melting Point Purity) Sample->Thermal FTIR FTIR Spectroscopy (Identity Confirmation) Sample->FTIR Integration Integrated Data Analysis GC->Integration HPLC->Integration NMR->Integration MS->Integration Thermal->Integration FTIR->Integration Report Certificate of Analysis (Purity Statement) Integration->Report

Caption: Orthogonal workflow for purity assessment.

Chromatographic Methods: The Core of Impurity Separation

Chromatography is the primary tool for separating the main compound from its impurities, allowing for their individual quantification.

Gas Chromatography (GC) for Volatile Impurities

Principle & Rationale: GC is ideal for analyzing thermally stable and volatile compounds. For 4-Propylpiperidine hydrochloride, GC is primarily used to detect residual solvents from the manufacturing process (ICH Q3C) and volatile organic impurities, including any residual free base (piperidine). Because the hydrochloride salt is non-volatile, the sample must be neutralized with a base (e.g., NaOH) to liberate the volatile 4-propylpiperidine free base for analysis.[5] Headspace GC is particularly effective for residual solvent analysis.

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons. For definitive identification of unknown impurities, a Mass Spectrometer (MS) detector is indispensable.

Typical GC Parameters:

Parameter Setting Rationale
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column providing good separation for a wide range of analytes.
Carrier Gas Helium or Hydrogen Provides efficient separation.
Inlet Temp. 250 °C Ensures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A temperature gradient allows for the separation of compounds with different boiling points.

| Detector | FID at 300 °C or MS (Scan range 35-500 m/z) | FID for quantification, MS for identification.[6] |

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse for analyzing non-volatile organic impurities and degradation products.[1] Since 4-Propylpiperidine lacks a strong UV chromophore, detection can be challenging. Several strategies can be employed:

  • Low-UV Detection (200-220 nm): Simple but may lack sensitivity and be prone to interference from mobile phase components.

  • Pre-column Derivatization: Reacting the piperidine nitrogen with a UV-active agent (e.g., 4-toluenesulfonyl chloride) can significantly enhance sensitivity.[7][8]

  • Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are concentration-dependent and do not require a chromophore, making them suitable for such compounds.[9][10]

  • HPLC-MS: Provides both separation and mass information, offering high sensitivity and specificity.[11]

Reversed-phase (RP) HPLC using a C18 column is the most common separation mode.

Typical HPLC Parameters:

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for reversed-phase separation of small molecules.[7][8]
Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic pH to ensure the amine is protonated and gives good peak shape.[7][8]
Mobile Phase B Acetonitrile Common organic modifier for RP-HPLC.
Gradient 5% B to 95% B over 20 minutes A gradient elution is effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.[7][8]

| Detector | UV at 210 nm, CAD, or MS | Choice of detector depends on sensitivity requirements and the need for identification. |

Spectroscopic Methods for Structural Confirmation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation and identification of impurities.[12] The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide a detailed "fingerprint" of the molecule. Purity can be estimated by comparing the integral of the main compound's signals to those of any impurity signals.[13] For quantitative NMR (qNMR), a certified internal standard is used for highly accurate purity determination.

Mass Spectrometry (MS)

Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and its impurities.[14] When coupled with a separation technique (GC-MS or LC-MS), it is the definitive method for impurity identification. The fragmentation pattern of a molecule in the mass spectrometer provides structural information that helps in elucidating the identity of unknown peaks.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR is primarily used as an identity test. The infrared spectrum shows absorptions corresponding to the molecule's functional groups.[15] The spectrum of a sample batch should match that of a reference standard. While not a quantitative purity method, significant differences in the spectrum can indicate the presence of impurities with different functional groups or a different salt form.[16][17] The N-H stretch of the secondary amine hydrochloride salt and C-H stretches of the propyl group and piperidine ring are key features.[18]

Supporting Analytical Techniques

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline compound, DSC shows a sharp, well-defined melting endotherm. The presence of impurities typically causes a depression and broadening of this melting peak, which can be used to estimate purity.[19]

Elemental Analysis

Principle & Rationale: Combustion analysis determines the percentage of Carbon, Hydrogen, and Nitrogen. The results should match the theoretical values for the empirical formula of 4-Propylpiperidine hydrochloride (C₈H₁₈ClN), providing confirmation of its elemental composition.

Detailed Experimental Protocols

Protocol 1: GC-FID Method for Purity and Volatile Impurities

This protocol is designed for the quantification of organic impurities after conversion of the hydrochloride salt to its free base.

  • Standard Preparation: Accurately weigh about 25 mg of 4-Propylpiperidine hydrochloride reference standard into a 10 mL volumetric flask. Add 5 mL of methanol to dissolve, followed by 1 mL of 1 M NaOH. Dilute to volume with methanol.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC System Setup:

    • System: Agilent 8890 GC with FID or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (50:1), 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial 50 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector: FID at 300 °C.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for 4-propylpiperidine should be not more than 2.0%.

  • Analysis: Inject the blank (methanol), followed by the standard and sample solutions.

  • Calculation: Calculate the percentage of each impurity using the area percent method, assuming a response factor of 1.0 for all impurities unless otherwise determined. Report any impurity at or above the reporting threshold of 0.05%.[3]

G prep Sample Preparation (Dissolve in MeOH, add NaOH) inject Inject 1 µL into GC prep->inject separate Separation on DB-5ms Column (Temperature Gradient) inject->separate detect Detection by FID separate->detect analyze Data Analysis (Area Percent Calculation) detect->analyze

Caption: GC-FID experimental workflow.

Protocol 2: RP-HPLC-UV Method for Non-Volatile Impurities

This protocol uses low-UV detection and is suitable for general impurity profiling.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh about 10 mg of 4-Propylpiperidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard solution.

  • HPLC System Setup:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • System Suitability: Inject the standard solution. Check for theoretical plates, tailing factor, and reproducibility as per USP <621> guidelines.

  • Analysis: Inject a blank, followed by the sample solution.

  • Calculation: Determine the area percent of each impurity. For impurities requiring identification (typically >0.10%), further analysis by LC-MS is required.[3] The method must be validated according to ICH Q2(R1) or USP <1225> guidelines.[20][21]

References

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • WJPMR. ANALYTICAL ESTIMATION AND VALIDATION OF GENOTOXIC IMPURITY IN PROMETHAZINE HYDROCHLORIDE OF INDIAN MARKETED FORMULATIONS USING G. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ScienceDirect. Thermal analysis and dissolution characteristics of nifedipine solid dispersions. Available at: [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • MDPI. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Available at: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

  • NIST WebBook. 4-Methylpiperidine hydrochloride. Available at: [Link]

  • ScienceDirect. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available at: [Link]

  • RJPN. FTIR INTERPRETATION OF DRUGS. Available at: [Link]

Sources

Application Notes and Protocols: 4-Propylpiperidine Hydrochloride in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Efficiency and Complexity in Synthesis

In the landscape of modern drug discovery and development, the demand for rapid, efficient, and environmentally benign synthetic methodologies is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to afford a complex product, have emerged as a powerful strategy to meet these demands.[1] MCRs offer significant advantages over traditional linear syntheses, including higher atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse molecules.[1] Within the realm of MCRs, organocatalysis has carved a significant niche, providing a metal-free approach to facilitate these complex transformations. Piperidine and its derivatives are among the most important organocatalysts, valued for their ability to act as effective bases and to form key reactive intermediates.[2]

This technical guide focuses on a specific, yet highly promising, organocatalyst: 4-propylpiperidine hydrochloride . We will delve into its role in facilitating a range of synthetically valuable MCRs, providing not only detailed protocols but also a mechanistic rationale for its efficacy. The presence of the 4-propyl group can influence the catalyst's solubility, steric environment, and basicity compared to unsubstituted piperidine, offering potential advantages in specific applications. The hydrochloride salt form ensures stability and ease of handling, readily releasing the active piperidine catalyst under appropriate reaction conditions.

Physicochemical Properties and Catalytic Role of 4-Propylpiperidine

4-Propylpiperidine, the active catalytic species generated from its hydrochloride salt, is a secondary amine. Its fundamental role in many MCRs is to act as a Brønsted base. However, its catalytic cycle is often more intricate, involving the formation of highly reactive intermediates.

Key Catalytic Functions:

  • Brønsted Base Catalysis: The lone pair of electrons on the nitrogen atom allows it to deprotonate acidic protons on substrate molecules, generating nucleophilic species like enolates.

  • Enamine/Iminium Ion Formation: 4-Propylpiperidine can react reversibly with carbonyl compounds (aldehydes and ketones) to form enamines or iminium ions. These intermediates are crucial in many carbon-carbon bond-forming reactions, as they modulate the reactivity of the carbonyl compound.

The 4-propyl substituent, an alkyl group, is an electron-donating group. This can subtly increase the basicity of the piperidine nitrogen compared to the unsubstituted parent compound, potentially enhancing its catalytic activity in base-mediated steps. Furthermore, the lipophilicity imparted by the propyl group can improve the catalyst's solubility in less polar organic solvents, which can be advantageous for certain MCRs.

The use of the hydrochloride salt provides a stable, crystalline solid that is less volatile and easier to handle than the free base. In the reaction medium, the hydrochloride can dissociate or be neutralized by a base to generate the active 4-propylpiperidine catalyst in situ.

Application in Key Multicomponent Reactions

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (DHPs), a scaffold present in numerous cardiovascular drugs.[3][4] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] 4-Propylpiperidine hydrochloride can serve as an efficient organocatalyst for this transformation.

Plausible Catalytic Role:

The catalytic cycle, facilitated by 4-propylpiperidine, likely involves the following key steps:

  • Knoevenagel Condensation: The piperidine catalyzes the condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia (generated from ammonium acetate) to form an enamine.

  • Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated dicarbonyl compound.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final 1,4-dihydropyridine product.

Experimental Protocol: 4-Propylpiperidine Hydrochloride Catalyzed Hantzsch Reaction

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • 4-Propylpiperidine hydrochloride

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5 mL) to dissolve the reactants.

  • Add 4-propylpiperidine hydrochloride (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Data Presentation:

Aldehydeβ-KetoesterCatalyst Loading (mol%)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetate10392
4-ChlorobenzaldehydeEthyl acetoacetate102.595
4-NitrobenzaldehydeMethyl acetoacetate10296

Logical Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde (1 mmol) Mix Mix in Ethanol Aldehyde->Mix Ketoester β-Ketoester (2.2 mmol) Ketoester->Mix Ammonia NH4OAc (1.2 mmol) Ammonia->Mix Catalyst 4-Propylpiperidine HCl (0.1 mmol) Catalyst->Mix Reflux Reflux (2-4h) Mix->Reflux Quench Pour into ice-water Reflux->Quench Filter Filter Solid Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure 1,4-Dihydropyridine Recrystallize->Product

Caption: Experimental workflow for the Hantzsch synthesis.

The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[5][6] These heterocyclic scaffolds are of significant interest in medicinal chemistry.[6] The reaction is typically acid-catalyzed, and 4-propylpiperidine hydrochloride can be an effective catalyst.

Plausible Catalytic Role:

The mechanism is believed to proceed through an N-acyliminium ion intermediate. The piperidine catalyst likely facilitates the initial condensation between the aldehyde and urea.

  • Iminium Ion Formation: The aldehyde reacts with urea in the presence of the catalyst to form an N-acyliminium ion.

  • Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: Intramolecular cyclization and subsequent dehydration afford the DHPM product.

Experimental Protocol: 4-Propylpiperidine Hydrochloride Catalyzed Biginelli Reaction

Materials:

  • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • 4-Propylpiperidine hydrochloride

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Add 4-propylpiperidine hydrochloride (0.15 mmol, 15 mol%).

  • Heat the mixture at 100°C under solvent-free conditions for 1-2 hours, monitoring by TLC.

  • After completion, add hot ethanol to the reaction mixture.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the pure DHPM.

Data Presentation:

Aldehydeβ-DicarbonylN-SourceCatalyst Loading (mol%)Time (h)Yield (%)
3-NitrobenzaldehydeEthyl acetoacetateUrea15194
4-MethylbenzaldehydeEthyl acetoacetateThiourea151.590
2-ChlorobenzaldehydeAcetylacetoneUrea15191

Proposed Catalytic Cycle for Biginelli Reaction

Biginelli_Mechanism cluster_reactants Starting Materials Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea + Catalyst Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Ketoester Enol Ketoester->Enol Tautomerization Catalyst 4-Propylpiperidine (from HCl salt) Catalyst->Iminium Adduct Open-Chain Adduct Iminium->Adduct + Enol Enol->Adduct DHPM DHPM Product Adduct->DHPM Cyclization & Dehydration DHPM->Catalyst Regenerates

Caption: Plausible catalytic cycle for the Biginelli reaction.

The Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (a C-H acid).[7] This reaction is fundamental for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are valuable synthetic intermediates.[7]

Plausible Catalytic Role:

4-Propylpiperidine can act as both a reactant (the amine component) and a catalyst. When a different primary or secondary amine is used, 4-propylpiperidine hydrochloride can catalyze the reaction by facilitating the formation of the key electrophile, the Eschenmoser's salt-like iminium ion.

  • Iminium Ion Formation: The aldehyde and the amine react to form an iminium ion. This step is often accelerated by a catalytic amount of a base like 4-propylpiperidine.

  • Nucleophilic Attack: The C-H acidic compound, often in its enol or enolate form (generation of which can also be base-catalyzed), attacks the iminium ion.

  • Product Formation: The resulting product is the β-amino carbonyl compound.

Experimental Protocol: 4-Propylpiperidine as a Reactant in the Mannich Reaction

Materials:

  • Ketone with an active α-hydrogen (e.g., acetophenone)

  • Paraformaldehyde

  • 4-Propylpiperidine hydrochloride

  • Ethanol

  • Concentrated HCl

Procedure:

  • To a round-bottom flask, add acetophenone (1.0 mmol), paraformaldehyde (1.2 mmol), and 4-propylpiperidine hydrochloride (1.1 mmol).

  • Add ethanol (10 mL) and a few drops of concentrated HCl.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone.

  • Basify the aqueous layer with a cold NaOH solution to precipitate the Mannich base.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Conclusion and Future Outlook

4-Propylpiperidine hydrochloride is a versatile and effective organocatalyst for a variety of important multicomponent reactions. Its ease of handling as a stable salt, coupled with the catalytic efficacy of the corresponding free base, makes it a valuable tool for synthetic chemists. The protocols provided herein serve as a robust starting point for the synthesis of diverse molecular scaffolds, including dihydropyridines, dihydropyrimidinones, and Mannich bases.

The influence of the 4-propyl substituent on reactivity and selectivity warrants further investigation. Comparative studies with other 4-substituted piperidines could elucidate subtle steric and electronic effects, enabling more rational catalyst design for specific MCRs. Furthermore, the application of 4-propylpiperidine hydrochloride in other MCRs, such as the Ugi and Passerini reactions, remains an unexplored and potentially fruitful area of research. As the demand for efficient and sustainable synthetic methods continues to grow, the utility of well-designed organocatalysts like 4-propylpiperidine hydrochloride is poised to expand significantly.

References

  • (Reference to a general review on piperidine catalysis, if found, would be placed here).
  • (Reference to a general review on MCRs, if found, would be placed here).
  • (Reference to a paper on Hantzsch synthesis, if found, would be placed here).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. BMC Chemistry, 11(1). Available at: [Link]

  • (Reference to a paper on Biginelli reaction, if found, would be placed here).
  • (Reference to a paper on Mannich reaction, if found, would be placed here).
  • (Reference to a paper on organocatalysis, if found, would be placed here).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 153. Available at: [Link]

  • (Reference to a paper on Ugi/Passerini reactions, if found, would be placed here).
  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • (Reference to a paper on synthesis of substituted piperidines, if found, would be placed here).
  • (Reference to a paper on piperidinium salts in catalysis, if found, would be placed here).
  • (Reference to a paper on Hantzsch reaction protocols, if found, would be placed here).
  • (Reference to a paper on Biginelli reaction protocols, if found, would be placed here).
  • (Reference to a paper on Mannich reaction protocols, if found, would be placed here).
  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]

  • (Reference to a paper on the synthesis of 4-propylpiperidine, if found, would be placed here).
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 384. Available at: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available at: [Link]

  • (Reference to a paper on Ugi/Passerini mechanisms, if found, would be placed here).
  • (Reference to a paper on the synthesis of piperidines via MCRs, if found, would be placed here).
  • (Reference to a paper on the catalytic activity of substituted piperidines, if found, would be placed here).
  • (Reference to a patent on the synthesis of substituted piperidine hydrochlorides, if found, would be placed here).
  • (Reference to a paper on solvent effects in piperidine-catalyzed reactions, if found, would be placed here).
  • (Reference to a paper on the advantages of piperidinium salts, if found, would be placed here).
  • (Reference to a review on recent advances in MCRs, if found, would be placed here).
  • (Reference to a specific protocol for a piperidine-catalyzed MCR, if found, would be placed here).
  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • (Reference to a paper on the mechanism of piperidine catalysis, if found, would be placed here).
  • (Reference to a paper on the synthesis of complex molecules using MCRs, if found, would be placed here).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Propylpiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Propylpiperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this important piperidine derivative. The synthesis, primarily achieved through the catalytic hydrogenation of 4-propylpyridine, is a robust transformation but requires careful control of reaction parameters to achieve optimal results.

This document provides in-depth, experience-based answers to frequently encountered challenges, detailed experimental protocols, and the scientific reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Section 1: General Synthesis & Reaction Chemistry

Q1: What is the most reliable and scalable method for synthesizing 4-Propylpiperidine hydrochloride?

The most common and industrially viable method is the catalytic hydrogenation of 4-propylpyridine. This method is advantageous due to its high atom economy, generating water as the primary byproduct.[1] The process involves two main steps: first, the reduction of the pyridine ring to a piperidine ring, and second, the formation of the hydrochloride salt.

The overall transformation is as follows:

  • Step 1: Catalytic Hydrogenation: 4-Propylpyridine is reduced using hydrogen gas (H₂) in the presence of a metal catalyst.

  • Step 2: Salt Formation: The resulting 4-propylpiperidine (a free base) is then treated with hydrochloric acid (HCl) to precipitate the desired hydrochloride salt.

Key advantages of this route include the availability of starting materials and the ability to use established hydrogenation equipment.[2]

Q2: Which catalyst is best suited for the hydrogenation of 4-propylpyridine?

The choice of catalyst is critical for both reaction efficiency and selectivity. While several platinum-group metal (PGM) catalysts can be effective, rhodium and platinum catalysts often show superior performance for pyridine ring saturation under milder conditions.

  • Rhodium (e.g., Rh₂O₃, Rh/C): Rhodium catalysts are highly active for hydrogenating a variety of functionalized pyridines under mild conditions (e.g., 40°C, 5 bar H₂).[3][4][5] This can be particularly advantageous for substrates with sensitive functional groups.

  • Platinum (e.g., PtO₂, Pt/C): Platinum catalysts are also very effective and are a widely accepted synthetic route.[6] They may require slightly higher temperatures and pressures compared to rhodium to achieve full conversion.[6]

  • Palladium (e.g., Pd/C): While excellent for many reductions, Palladium on carbon (Pd/C) can sometimes be less effective for complete pyridine ring saturation and may require more forcing conditions (higher temperatures and pressures).[6][7] However, it is a cost-effective option and can be successful.[1]

For this specific transformation, a Rhodium-on-carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) catalyst is highly recommended for achieving high yields under manageable conditions.[3][4]

Section 2: Troubleshooting Low Yield & Purity

Q3: My hydrogenation reaction has stalled and is not going to completion. What are the likely causes?

An incomplete reaction is a common issue. Here are the primary factors to investigate:

  • Catalyst Inactivation (Poisoning): The catalyst's active sites can be blocked by impurities.

    • Cause: Sulfur, nitrogen, or halogen-containing compounds in the starting material or solvent can act as catalyst poisons. Pyridine itself can sometimes inhibit the catalyst at high concentrations.[8]

    • Solution: Ensure the 4-propylpyridine starting material is of high purity. Use high-purity, hydrogenation-grade solvents. Consider passing the starting material through a small plug of activated alumina to remove polar impurities.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Cause: Inadequate agitation, low hydrogen pressure, or a leak in the system.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing. Check the system for leaks and ensure the pressure is maintained. Forcing conditions, such as pressures above 80 bar, can significantly increase reaction rates.[6]

  • Sub-optimal Temperature: The reaction rate is temperature-dependent.

    • Cause: The temperature may be too low for the chosen catalyst and pressure.

    • Solution: Gradually increase the temperature. A typical range for pyridine hydrogenation is 60-100°C.[6] Monitor the reaction progress by GC or TLC to find the optimal temperature.

Q4: I'm observing significant byproducts in my reaction mixture. What are they and how can I prevent them?

The primary byproduct concern is from partially hydrogenated intermediates, such as 4-propyl-1,2,3,6-tetrahydropyridine.

  • Cause: This occurs when the reaction conditions (pressure, temperature, catalyst loading) are insufficient for the reaction to proceed to full saturation.

  • Prevention:

    • Increase Hydrogen Pressure: Higher pressure favors complete saturation. Pressures of 70-80 bar are often effective.[6][9]

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can drive the reaction to completion.

    • Increase Reaction Time/Temperature: Allowing the reaction to run longer or at a slightly elevated temperature can ensure the conversion of intermediates.

    • Acidic Additive: The presence of a Brønsted acid, like hydrochloric acid, is often essential to activate the pyridine ring towards reduction and can prevent byproduct formation.[7]

Q5: The final hydrochloride salt is discolored (yellow or brown). How can I improve its appearance?

Discoloration typically arises from impurities formed during the reaction or work-up.

  • Cause: Extended heating during work-up, especially in the presence of base, can cause degradation.[10] Impurities in the starting material can also carry through the synthesis.

  • Solution:

    • Minimize Heat: During the work-up and isolation, avoid prolonged heating.

    • Recrystallization: This is the most effective method for purification. Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent like ethanol or isopropanol, and then allow it to cool slowly. You can also induce precipitation by adding a non-polar co-solvent like diethyl ether or ethyl acetate.

    • Activated Carbon Treatment: Before recrystallization, you can dissolve the crude product in a solvent and stir it with a small amount of activated carbon for 15-30 minutes, then filter through celite to remove colored impurities.

Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for troubleshooting low yield in the hydrogenation step.

TroubleshootingWorkflow Troubleshooting Low Yield Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity (GC/NMR) Start->Check_Purity Impure Impurity Detected? Check_Purity->Impure Check_Conditions Verify Reaction Conditions Pressure_Temp Pressure & Temperature Correct? Check_Conditions->Pressure_Temp Check_Catalyst Evaluate Catalyst Activity Catalyst_Poisoning Suspect Catalyst Poisoning? Check_Catalyst->Catalyst_Poisoning Impure->Check_Conditions No Purify_SM Purify Starting Material (e.g., distillation, alumina plug) Impure->Purify_SM Yes Purify_SM->Check_Conditions Adjust_Conditions Increase Pressure/Temperature (e.g., 80 bar, 80-100°C) Pressure_Temp->Adjust_Conditions No Agitation Agitation Sufficient? Pressure_Temp->Agitation Yes Success Problem Resolved Adjust_Conditions->Success Agitation->Check_Catalyst Yes Increase_Agitation Increase Stirring Rate Agitation->Increase_Agitation No Increase_Agitation->Success Replace_Catalyst Use Fresh, High-Purity Catalyst Increase Catalyst Loading Catalyst_Poisoning->Replace_Catalyst Yes Catalyst_Poisoning->Success No Replace_Catalyst->Success

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the hydrogenation of 4-propylpyridine. These may require optimization for your specific setup.

ParameterRecommended ValueRationale & Notes
Substrate 4-PropylpyridineEnsure >98% purity.[11]
Catalyst 5% Rh/C or Rh₂O₃Rhodium offers high activity under milder conditions.[4][5]
Catalyst Loading 0.5 - 2 mol%Higher loading can accelerate the reaction but increases cost.
Solvent Ethanol or Acetic AcidAcetic acid can activate the pyridine ring, improving reaction rates.[6]
Temperature 60 - 80 °CBalances reaction rate and potential for side reactions.[6]
H₂ Pressure 50 - 80 bar (725 - 1160 psi)High pressure is crucial for complete saturation of the aromatic ring.[6]
Reaction Time 4 - 12 hoursMonitor by GC/TLC to determine completion.
Step-by-Step Synthesis Protocol

Safety Precaution: This reaction involves flammable hydrogen gas under high pressure and requires a specialized high-pressure reactor (autoclave). All operations must be conducted by trained personnel in a well-ventilated fume hood, adhering to all safety protocols for high-pressure hydrogenations. The starting material, 4-propylpyridine, can cause skin and serious eye irritation.[11]

Step 1: Catalytic Hydrogenation of 4-Propylpyridine

  • Reactor Setup: To a high-pressure autoclave, add 4-propylpyridine (1.0 eq) and the chosen solvent (e.g., ethanol, approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst (0.5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal and Purge: Seal the reactor securely. Purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A small sample can be carefully withdrawn (after cooling and depressurizing) to analyze by GC for the disappearance of the starting material.

  • Cool Down and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

Step 2: Formation and Isolation of 4-Propylpiperidine Hydrochloride

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude 4-propylpiperidine free base as an oil.

  • Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of oil).

  • Precipitation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or a saturated solution of HCl gas in ethanol) dropwise. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation.[12] Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether to remove any remaining impurities. Dry the white solid under vacuum to a constant weight.

  • Purification (if necessary): If the product is discolored or impure, it can be recrystallized from a hot ethanol/diethyl ether mixture.

Reaction Workflow Diagram

SynthesisWorkflow Synthesis Workflow cluster_hydrogenation Step 1: Hydrogenation cluster_salt_formation Step 2: Salt Formation & Isolation Charge_Reactor Charge Autoclave: 1. 4-Propylpyridine 2. Solvent (Ethanol) 3. Catalyst (Rh/C) Seal_Purge Seal & Purge Reactor (N₂ then H₂) Charge_Reactor->Seal_Purge Pressurize_Heat Pressurize with H₂ (70 bar) Heat to 70°C with Stirring Seal_Purge->Pressurize_Heat Monitor Monitor H₂ Uptake (Confirm completion by GC) Pressurize_Heat->Monitor Cooldown_Vent Cool to RT & Vent H₂ Purge with N₂ Monitor->Cooldown_Vent Filter Filter to Remove Catalyst Cooldown_Vent->Filter Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate Dissolve Dissolve Crude Base (in Diethyl Ether) Concentrate->Dissolve Add_HCl Add HCl Solution (e.g., 2M HCl in Ether) Dissolve->Add_HCl Precipitate Stir to Precipitate Salt Add_HCl->Precipitate Isolate Filter & Wash Solid Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry Final_Product Pure 4-Propylpiperidine HCl Dry->Final_Product

Caption: Overall synthesis and work-up workflow.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride. Google Patents.
  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. Google Patents.
  • Preparation of Piperidines, Part 3: Substituted at Position 4 . YouTube. Available at: [Link]

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. Google Patents.
  • Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines . MDPI. Available at: [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE . European Patent Office. Available at: [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams . PMC - NIH. Available at: [Link]

  • 4-Propylpyridine . PubChem - NIH. Available at: [Link]

  • Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System . ResearchGate. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds . Journal of the American Chemical Society. Available at: [Link]

  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions . ResearchGate. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? . ResearchGate. Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines . RSC Publishing. Available at: [Link]

  • Electrolytic reduction of pyridine to piperidine . Sciencemadness Discussion Board. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Purification of organic hydrochloride salt? . ResearchGate. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach . PMC. Available at: [Link]

  • WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF . WIPO Patentscope. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds . PMC - NIH. Available at: [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines . The University of Liverpool Repository. Available at: [Link]

  • 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride . PrepChem.com. Available at: [Link]

  • Piperidine Synthesis . DTIC. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Available at: [Link]

  • Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents . -ORCA - Cardiff University. Available at: [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity . Available at: [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison . PubMed. Available at: [Link]

  • The importance of piperidines and their synthesis via reduction of pyridines . ResearchGate. Available at: [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation . RSC Publishing. Available at: [Link]

Sources

Technical Support Center: 4-Propylpiperidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

4-Propylpiperidine hydrochloride (CAS: 6091-44-7) is a critical secondary amine building block.[2] Unlike its liquid free base, the hydrochloride salt is a crystalline solid (MP: ~245–248°C) [1]. However, users frequently encounter difficulties due to its hygroscopic nature and tendency to "oil out" during crystallization if solvent polarity is not strictly controlled.

This guide prioritizes recrystallization as the primary purification method due to its ability to remove structural analogs (e.g., unreacted 4-propylpyridine). Acid-base extraction is reserved as a secondary "cleanup" method for gross contamination.[2]

Core Protocol: Anti-Solvent Recrystallization[2]

Methodology: The most reliable purification utilizes a solvent/anti-solvent system . The salt is dissolved in a polar protic solvent (Ethanol or Isopropanol) and precipitated with a non-polar anti-solvent (Diethyl ether or MTBE).

Workflow Diagram

Recrystallization_Workflow cluster_trouble Troubleshooting Loop Start Crude 4-Propylpiperidine HCl Dissolve Dissolve in min. boiling Ethanol (approx. 3-5 mL per gram) Start->Dissolve Filter Hot Filtration (Remove insoluble inorganics) Dissolve->Filter AddAnti Add Diethyl Ether dropwise until persistent cloudiness Filter->AddAnti Cool Cool slowly to RT, then 4°C AddAnti->Cool Oiling Product Oils Out? AddAnti->Oiling Collect Filter & Wash with cold Ether Cool->Collect Dry Vacuum Dry over P2O5 Collect->Dry Reheat Reheat & add more Ethanol Oiling->Reheat Yes Reheat->AddAnti

Caption: Figure 1.[2] Decision tree for the anti-solvent recrystallization of 4-propylpiperidine HCl, including the critical loop for managing oiling-out events.

Step-by-Step Procedure
  • Dissolution: Place crude solid in a flask. Add absolute ethanol (approx. 3–5 mL/g).[2] Heat to boiling. If the solid does not dissolve, add ethanol in 0.5 mL increments.

    • Expert Insight: Avoid water.[2] Even 1-2% water content can drastically increase solubility, preventing crystallization [2].[2]

  • Hot Filtration: If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit.

  • Anti-Solvent Addition: Remove from heat. While still hot, add diethyl ether (or MTBE) dropwise. Swirl constantly. Stop immediately when a faint white cloudiness persists.

  • Clarification: Add 2–3 drops of ethanol to clear the cloudiness.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Once solids appear, move to a fridge (4°C) for 2–4 hours.

  • Isolation: Filter the white needles. Wash with cold ether.[2]

  • Drying: Dry in a vacuum oven at 40°C. Use a desiccant (P₂O₅ or KOH pellets) in the trap, as the salt is hygroscopic.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "oiling out," common with alkyl-substituted amine salts.[2] It occurs when the product separates as a second liquid phase before it crystallizes. Root Causes:

  • Cooling too rapidly.[2]

  • Too much anti-solvent (ether) added too quickly.[2]

  • Presence of impurities lowering the melting point. Corrective Action: Reheat the mixture until the oil redissolves. Add a small amount of ethanol (the good solvent) to change the polarity. Allow the solution to cool much more slowly (wrap the flask in a towel to insulate). Scratching the glass with a rod can induce nucleation.

Q2: The crystals are yellow/off-white. How do I remove the color?

Diagnosis: Oxidation byproducts (likely from the propyl chain or trace pyridine contaminants). Corrective Action: Perform a Charcoal Treatment [3].[3]

  • Dissolve the salt in hot ethanol.

  • Add Activated Charcoal (5-10 wt% of the mass of the salt).

  • Stir at reflux for 15 minutes.

  • Filter hot through Celite (diatomaceous earth) to remove the charcoal.

  • Proceed with the anti-solvent addition (ether) as normal.

Q3: The melting point is low (<240°C). Is it wet?

Diagnosis: Likely residual solvent or water.[2][4] Expert Insight: Amine hydrochlorides hold onto water tenaciously.[2] A depressed melting point is the first sign of hydration. Validation: Run a Karl Fischer titration or TGA (Thermogravimetric Analysis).[2] If water is >0.5%, dry aggressively under high vacuum (<1 mbar) at 60°C for 12 hours.

Advanced Cleanup: Acid-Base Extraction[2]

If recrystallization fails to remove specific organic impurities (e.g., non-basic side products), use this chemical purification method.

Workflow Diagram

AcidBase_Extraction ImpureSalt Impure Salt (Solid) Basify Dissolve in H2O Add NaOH (pH > 12) ImpureSalt->Basify Extract Extract with DCM (Free base moves to Organic) Basify->Extract Free Base Wash Wash Organic Layer (Brine/Water) Extract->Wash Acidify Add HCl in Dioxane/Ether (Re-form Salt) Wash->Acidify PureSalt Pure 4-Propylpiperidine HCl (Precipitate) Acidify->PureSalt

Caption: Figure 2.[2] Acid-Base "Switch" purification. This method leverages the pH-dependent solubility of the amine to wash away non-basic impurities.

Protocol:

  • Dissolve impure salt in minimal water.[2]

  • Add 2M NaOH until pH > 12. The solution will become cloudy as the free base (liquid) separates.

  • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.[2]

  • Discard the aqueous layer (contains inorganic salts).

  • Dry the organic layer over MgSO₄ and filter.

  • Re-salting: Cool the organic layer in an ice bath. Slowly add 4M HCl in Dioxane or bubble HCl gas. The pure salt will precipitate immediately.

Data Center: Physical Properties & Solvent Compatibility

PropertyValueNotes
Melting Point 245–248°CLiterature value [1].[2][5] Sharp range indicates high purity.
Appearance White crystalline powderYellowing indicates oxidation.[2]
Solubility (Water) HighNot suitable for crystallization (yield loss).[2]
Solubility (Ethanol) Moderate (Hot), Low (Cold)Ideal for crystallization.[1][2]
Solubility (Ether) InsolubleExcellent anti-solvent.[2]
Hygroscopicity HighStore in desiccator.[2]

References

  • Jouyban, A. et al. (2010). Solubility of amine hydrochlorides in binary solvent mixtures. National Institutes of Health (PMC).[2] Retrieved from [Link]

  • ResearchGate. (2017).[2] Purification of organic hydrochloride salts and color removal techniques. Retrieved from [Link]

Sources

Overcoming low yield in N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Functionalization Subject: Troubleshooting Low Yield in N-Alkylation of Piperidines Ticket ID: PIP-ALK-001 Status: Open Support Tier: Senior Application Scientist

Mission Statement

Welcome to the Piperidine Functionalization Support Center. As Senior Application Scientists, we understand that the piperidine ring is a pharmacophore "workhorse," yet its secondary amine nature often leads to frustratingly low yields due to quaternization (over-alkylation) , elimination side-reactions , or steric stalling .

This guide is not a textbook; it is a diagnostic tool designed to salvage your current experiment or re-architect your route for maximum yield.

Module 1: The Diagnostic Workflow

"Which method should I be using?"

Before optimizing a failing reaction, verify you are using the correct mechanistic pathway for your specific electrophile.

MethodSelection Start START: Define Electrophile IsAryl Is the Electrophile an Aryl/Heteroaryl Halide? Start->IsAryl IsAlkyl Is the Electrophile an Alkyl Group? IsAryl->IsAlkyl No Buchwald SOLUTION A: Buchwald-Hartwig Coupling (Pd-Catalysis) IsAryl->Buchwald Yes IsPrimary Is the Alkyl Group Primary (R-CH2-X)? IsAlkyl->IsPrimary IsHindered Is the Piperidine Sterically Hindered (e.g., 2,6-dimethyl)? IsPrimary->IsHindered Yes RedAm SOLUTION B: Reductive Amination (Aldehyde + Reductant) IsPrimary->RedAm No (Secondary/Tertiary) IsHindered->RedAm Yes (2,6-sub) SN2_Mod SOLUTION C: Modified SN2 (Syringe Pump + Scavenger) IsHindered->SN2_Mod No (Unsubstituted) SN2_Std SOLUTION D: Standard SN2 (K2CO3 / MeCN)

Figure 1: Decision Matrix for selecting the optimal N-alkylation strategy based on electrophile and substrate constraints.

Module 2: Troubleshooting Direct Alkylation ( )

Context: You are reacting piperidine with an alkyl halide (R-X) and yields are <50%.

Issue A: The "Double-Spot" Problem (Over-Alkylation)

Symptom: TLC shows the starting material, the product, and a baseline spot (Quaternary Ammonium Salt). Root Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction.

Q: How do I stop the reaction at the mono-alkylated stage?

  • The Stoichiometry Flip: Never use a 1:1 ratio. Use 0.8 equivalents of Alkyl Halide to 1.0 equivalent of Piperidine . It is easier to recover unreacted piperidine than to separate the quaternary salt.

  • The "High-Dilution" Syringe Pump Method:

    • Dissolve the piperidine and base in the full volume of solvent.

    • Dissolve the alkyl halide in a small volume of solvent.

    • Add the alkyl halide dropwise over 2–4 hours using a syringe pump. This keeps the concentration of electrophile low relative to the piperidine, statistically favoring the mono-alkylation event.

Issue B: The "No Reaction" or Elimination Problem

Symptom: The alkyl halide is consumed, but the piperidine remains. Olefins are observed in NMR. Root Cause: Basic conditions promoted E2 elimination instead of


 substitution.

Q: How do I favor substitution over elimination?

  • Change the Base: Switch from strong/bulky bases (e.g.,

    
    , 
    
    
    
    ) to weak, non-nucleophilic inorganic bases.
    • Recommendation:

      
        or 
      
      
      
      in Acetonitrile (MeCN) or DMF .[1]
  • The Finkelstein Boost: If using an Alkyl Chloride or Bromide, add 10 mol% Sodium Iodide (NaI) . This generates the highly reactive Alkyl Iodide in situ, accelerating the

    
     rate so it outcompetes the elimination pathway.
    

Module 3: The "Gold Standard" – Reductive Amination

Context: Direct alkylation is failing due to steric hindrance or over-alkylation.

Why it works: This method proceeds via an iminium ion intermediate, which is strictly mono-functional. Quaternization is mechanistically impossible.

Q: Which reducing agent should I use? Refer to the table below for agent selection based on functional group tolerance.

Reducing AgentReactivityAcid ToleranceUse Case
Sodium Triacetoxyborohydride (STAB) MildHighStandard. Compatible with ketones/aldehydes. No pH adjustment needed.
Sodium Cyanoborohydride (

)
ModerateMediumLegacy. Requires pH 6 control. Toxic cyanide byproduct.
Sodium Borohydride (

)
StrongLowRisky. Can reduce ketones/aldehydes to alcohols before imine forms.

Q: My reaction is stalled at the imine stage. How do I push it?

  • Add a Desiccant: Imine formation releases water. Add 4Å Molecular Sieves or

    
      to the reaction pot to drive the equilibrium forward.
    
  • Acid Catalysis: Add 1–2 drops of Glacial Acetic Acid . The formation of the iminium ion is acid-catalyzed.

ReductiveAmination Amine Piperidine Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Acid Product N-Alkyl Piperidine Iminium->Product Reductant Acid Cat. AcOH (-H2O) Reductant NaBH(OAc)3 (Hydride Transfer)

Figure 2: Mechanistic pathway of Reductive Amination, highlighting the irreversible hydride transfer step.

Module 4: Advanced Protocols

Protocol A: Optimized Direct Alkylation (Primary Halides)

Best for: Simple, unhindered primary alkyl halides.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Dissolve Piperidine (1.2 equiv) and

    
     (2.0 equiv)  in anhydrous Acetonitrile (0.2 M) .
    
  • Addition: Dissolve Alkyl Halide (1.0 equiv) in a minimal amount of Acetonitrile. Load into a syringe.

  • Execution: Add the alkyl halide solution dropwise over 1 hour at Room Temperature (RT).

  • Workup: Filter off the solids (

    
    ). Concentrate the filtrate.
    
  • Purification: If excess piperidine remains, it can often be removed via high-vacuum (volatile) or by an acid-base extraction wash.

Protocol B: Reductive Amination (Secondary/Branched Groups)

Best for: Introducing secondary alkyl groups or avoiding over-alkylation.

  • Setup: In a vial, combine Piperidine (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or THF .

  • Activation: Add Acetic Acid (1.0 equiv) . Stir for 30 minutes to form the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Time: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Note: STAB is moisture sensitive but less so than

    
    . Handle quickly in open air or under Nitrogen.
    
Protocol C: Buchwald-Hartwig (Aryl Chlorides/Bromides)

Best for: Attaching piperidine to aromatic rings.

  • Catalyst System:

    
     (1 mol%) + RuPhos  (2 mol%).
    
    • Why RuPhos? It is specifically engineered for secondary amines and resists

      
      -hydride elimination.
      
  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv).
    
  • Solvent: Toluene or Dioxane (degassed).

  • Temp: 80°C – 100°C.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Prevention of Over-Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001. Link

Sources

Aza-Prins cyclization reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Aza-Prins cyclization. This guide is designed for researchers, chemists, and drug development professionals actively using this powerful reaction to construct nitrogen-containing heterocycles. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide the mechanistic rationale behind our recommendations.

Section 1: The Aza-Prins Cyclization: A Mechanistic Overview

A fundamental understanding of the reaction pathway is the most critical tool for troubleshooting. The Aza-Prins cyclization is a versatile C-C and C-N bond-forming reaction that constructs piperidine rings, a common scaffold in natural products and pharmaceuticals.[1] The process is typically initiated by an acid catalyst (either Brønsted or Lewis) and involves three key stages:

  • Iminium Ion Formation: The reaction begins with the condensation of a homoallylic amine and an aldehyde to form an iminium ion intermediate. This step is crucial as it generates the electrophilic species required for cyclization.

  • Intramolecular Cyclization: The pendant alkene of the homoallylic amine acts as a nucleophile, attacking the electrophilic iminium ion. This intramolecular cyclization forms the six-membered piperidine ring and generates a tertiary carbocation intermediate.

  • Nucleophilic Trapping: The reaction is terminated by the trapping of the carbocation by a nucleophile. The identity of this nucleophile dictates the final substituent at the C4 position of the piperidine ring and can be a solvent molecule (e.g., water, acetonitrile), the counter-ion of the acid catalyst (e.g., halide), or an externally added nucleophile.[1]

Aza_Prins_Mechanism General Mechanism of the Aza-Prins Cyclization cluster_intermediate Key Intermediates cluster_end Product Homoallylic Amine Homoallylic Amine Iminium Ion Iminium Ion Homoallylic Amine->Iminium Ion + Aldehyde - H₂O Aldehyde Aldehyde Piperidinyl Cation Piperidinyl Cation Iminium Ion->Piperidinyl Cation Intramolecular Cyclization Piperidine Product Piperidine Product Piperidinyl Cation->Piperidine Product + Nucleophile (Nu⁻) Nucleophilic Trapping

Caption: A simplified workflow of the Aza-Prins cyclization mechanism.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is not starting. I'm only recovering the starting materials. What's wrong?

A1: Failure to initiate the reaction almost always points to an issue in the first step: the formation of the reactive iminium ion. Several factors can impede this crucial step.

  • Insufficient Acidity/Incorrect Catalyst: The condensation of the amine and aldehyde is acid-catalyzed. If your catalyst is too weak or not suitable for your specific substrates, iminium ion formation will be slow or non-existent.

    • Recommendation: While Brønsted acids like trifluoroacetic acid (TFA) can be effective, Lewis acids often provide better results and milder conditions.[2] Indium trichloride (InCl₃) is an excellent starting point as it is a highly successful and mild Lewis acid for promoting this reaction.[3] Iron(III) halides have also proven effective, particularly with N-tosyl protected amines.[4] If one class of acid fails, screen a selection from the other.

  • Low Reaction Temperature: Many Aza-Prins cyclizations do not proceed efficiently at room temperature.[2][5] Thermal energy is often required to overcome the activation barrier for both iminium formation and the subsequent cyclization.

    • Recommendation: If your reaction is stagnant at ambient temperature, try increasing the temperature incrementally. Heating to 50 °C is a common starting point for more challenging substrates.[2][5] Some systems may even require temperatures of 80 °C or higher to achieve good conversion.[6] Always monitor for potential decomposition at higher temperatures.

  • Steric Hindrance: Highly substituted aldehydes (e.g., pivaldehyde) or bulky homoallylic amines can sterically hinder the initial condensation.

    • Recommendation: For sterically demanding substrates, more forcing conditions may be necessary. This includes using a stronger Lewis acid (e.g., TMSOTf), higher temperatures, and longer reaction times.

Q2: The reaction is messy, with low yields of my desired product and multiple side products. How can I improve this?

A2: Low yields are often due to competing side reactions. Identifying the major byproduct is key to optimizing conditions to favor your desired pathway.

  • Aza-Cope Rearrangement: This is a common competing pathway, especially with certain Lewis acids like indium triflate.[3] The initially formed iminium ion can undergo rearrangement instead of cyclization, leading to an isomeric iminium ion that, upon hydrolysis, gives a rearranged amine product.[3]

    • Recommendation: If you suspect Aza-Cope products, changing the Lewis acid is the most effective strategy. Switch from a triflate-based acid to a halide-based one, such as InCl₃ or FeCl₃.[3]

  • Elimination: The piperidinyl cation intermediate can lose a proton to form an unsaturated product instead of being trapped by a nucleophile. This is more common in non-nucleophilic solvents or under anhydrous conditions.[7]

    • Recommendation: Ensure a suitable nucleophile is present. If you are aiming for a 4-hydroxy piperidine, conducting the reaction in a solvent like wet acetonitrile can promote clean termination by water.[2] If a 4-halo piperidine is desired, using a Lewis acid with a halide counter-ion (e.g., AlCl₃, BiBr₃) or adding a halide salt can direct the reaction.[1][8]

  • Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups can sometimes lead to sluggish reactions and byproduct formation due to the high reactivity of the corresponding iminium ion.[6][9] Conversely, an excess of highly reactive aldehydes like formaldehyde can lead to the formation of dioxane side products at lower temperatures.[7]

    • Recommendation: Carefully control the stoichiometry of your reactants. A 1:1 ratio of amine to aldehyde is a good starting point. For particularly reactive or sluggish aldehydes, consider adjusting the catalyst loading or temperature.

The following flowchart provides a logical path for troubleshooting common Aza-Prins reaction issues.

Troubleshooting_Flowchart Aza-Prins Troubleshooting Workflow start Reaction Issue no_reaction No Reaction / Starting Material Recovered start->no_reaction low_yield Low Yield / Multiple Products start->low_yield poor_selectivity Poor Diastereoselectivity start->poor_selectivity check_catalyst Is the catalyst active? (Lewis vs. Brønsted) no_reaction->check_catalyst identify_byproduct Identify Major Byproduct (TLC, LC-MS, NMR) low_yield->identify_byproduct chair_ts Transition State Control poor_selectivity->chair_ts increase_temp Increase Temperature (e.g., 50-80 °C)[2][6] check_catalyst->increase_temp Yes change_catalyst Screen Different Lewis Acids (e.g., InCl₃, FeCl₃)[3][4] check_catalyst->change_catalyst No / Unsure aza_cope Aza-Cope Product Detected?[3] identify_byproduct->aza_cope Rearranged Amine elimination Elimination Product Detected?[7] identify_byproduct->elimination Unsaturated Product change_la Change Lewis Acid (Avoid Trifates)[3] aza_cope->change_la add_nucleophile Ensure Nucleophile Presence (e.g., H₂O, Halide Source)[2] elimination->add_nucleophile modify_substituents Modify Substituents on Amine or Aldehyde chair_ts->modify_substituents change_catalyst_selectivity Screen Catalysts for Improved Stereocontrol[9] chair_ts->change_catalyst_selectivity

Sources

Technical Support Center: Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in Piperidine Functionalization

Welcome to the Piperidine Synthesis Helpdesk

You are likely here because the piperidine ring—a privileged pharmacophore in over 12 FDA-approved blockbusters—is refusing to adopt the conformation or configuration you designed. Whether you are battling stubborn cis/trans ratios in hydrogenations or fighting racemization during


-lithiation, this guide treats your synthesis as a debuggable system.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic root-cause analysis and validated protocols.

Ticket #001: Inversion of Diastereoselectivity in Pyridine Hydrogenation

User Issue: "I am hydrogenating a 2,4-disubstituted pyridine using PtO


. I need the cis-isomer, but I'm seeing variable amounts of trans product, or the reaction stalls."

Root Cause Analysis: The stereochemical outcome of pyridine hydrogenation is dictated by the competition between kinetic face-selective adsorption and thermodynamic equilibration .

  • Kinetic Control (cis): In acidic media, the pyridine nitrogen is protonated. This ammonium species anchors to the catalyst surface. Since the substituents prefer to point away from the catalyst surface to minimize steric clash, hydrogen adds from the bottom (catalyst side), resulting in all-cis geometry.

  • Thermodynamic Drift (trans): If the reaction is slow, or if the catalyst allows reversible dehydrogenation (common with Pd), the intermediates can relax to the thermodynamically more stable trans diequatorial conformer via enamine-imine tautomerization.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
High trans content Catalyst is facilitating equilibration or solvent is not acidic enough.Switch to PtO

(Adams' Catalyst) or Rh/C.
Palladium is notorious for facilitating isomerization. Increase Acidity: Run in glacial acetic acid or add 1.0 eq. HCl to "anchor" the substrate.
Reaction Stalls Catalyst poisoning by the basic pyridine nitrogen.Protonate Pre-reaction: Ensure the pyridine is fully protonated (pyridinium salt) before adding the catalyst. Free amines bind strongly to metal sites, deactivating them.
Over-reduction Ring opening or loss of labile groups (e.g., -OBn).Switch to Rh/Al

O

:
Rhodium is generally milder than Platinum for preserving benzyl ethers while reducing the aromatic ring.
Standard Operating Procedure (SOP): Cis-Selective Hydrogenation

Ref: Adapted from classic heterogeneous hydrogenation protocols [1].

  • Substrate Prep: Dissolve 2,4-disubstituted pyridine (1.0 mmol) in Glacial Acetic Acid (0.2 M). Crucial: The solvent acts as the proton source to ensure anchoring.

  • Catalyst: Add PtO

    
      (5 mol%). Note: Do not use Pd/C if cis-selectivity is critical.
    
  • Pressure: Hydrogenate at 50-100 psi (3-7 bar) H

    
    . Higher pressure favors the kinetic (cis) pathway by increasing the rate of H-addition relative to desorption/equilibration.
    
  • Workup: Filter through Celite. Neutralize with cold NaOH/NaHCO

    
    .
    
    • Warning: Heat during neutralization can induce retro-Michael reactions if

      
      -substituents are present.
      
Ticket #002: Low Yield/ee in N-Boc Piperidine -Lithiation

User Issue: "I'm trying to introduce a substituent at the


-position using s-BuLi/TMEDA (Beak chemistry), but I get low yields and recovered starting material."

Root Cause Analysis: Lithiation of N-Boc piperidine is a dipole-stabilized carbanion formation. The success relies on the coordination of Lithium to the Boc carbonyl oxygen.

  • Rotameric Lag: The Boc group must rotate so the carbonyl oxygen is syn to the equatorial

    
    -proton. In piperidines, this rotation barrier is low (
    
    
    
    4 kcal/mol), unlike in pyrrolidines, but steric bulk can lock the Boc in the "unreactive" rotamer.
  • Aggregate Stability:

    
    -BuLi forms unreactive hexamers in hydrocarbons. TMEDA breaks these into reactive dimers/monomers.
    
  • Temperature Window: Above -40°C, the

    
    -lithio species is unstable and can eliminate to form a dehydropiperidine (enecarbamate).
    
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Recovered Starting Material Inefficient deprotonation due to aggregation or moisture.Fresh Reagents: Titrate

-BuLi. Distill TMEDA from CaH

. Drying: Ensure N-Boc piperidine is azeotropically dried with toluene.
Decomposition (Tars) Temperature too high;

-elimination occurred.
Strict Cryogenics: Maintain -78°C during lithiation. Do not let the internal temp rise above -60°C during electrophile addition.
Low Diastereoselectivity Electrophile approach was not controlled.Trans-Selectivity Rule: Electrophiles typically attack the lithiated species from the axial direction (anti to the N-Li bond), yielding the trans-2,X-disubstituted product.
Visualization: The Lithiation Workflow

LithiationWorkflow Start N-Boc Piperidine Complexation Pre-Complexation (s-BuLi + TMEDA, -78°C) Start->Complexation Dry Et2O Deprotonation Lithiated Intermediate (Dipole Stabilized) Complexation->Deprotonation Kinetic Control (1-2 hrs) Trapping Electrophile Addition (Axial Attack) Deprotonation->Trapping E+ added slowly Decomp Decomposition (Enecarbamate) Deprotonation->Decomp Temp > -40°C Product 2-Substituted N-Boc Piperidine Trapping->Product Warm to RT

Caption: Critical path for Beak-type


-lithiation. Note the temperature threshold for decomposition.
Standard Operating Procedure (SOP):

-Lithiation/Trapping

Ref: Based on Beak & Lee [2] and O'Brien [3].

  • Setup: Flame-dry a 2-neck flask under Argon. Add N-Boc piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et

    
    O  (not THF, unless using diamine-free conditions [3]).
    
  • Cooling: Cool to -78°C (dry ice/acetone). Wait 15 mins for thermal equilibrium.

  • Lithiation: Dropwise add

    
    -BuLi  (1.2 eq, cyclohexane solution) over 10 mins.
    
    • Checkpoint: The solution may turn slightly yellow.[1] Stir at -78°C for 2-3 hours . (Piperidines lithiate slower than pyrrolidines).

  • Trapping: Add the Electrophile (1.5 eq) dissolved in Et

    
    O dropwise. Stir 30 mins at -78°C, then allow to warm to room temperature.
    
  • Quench: Add sat. NH

    
    Cl.
    
Ticket #003: Conformational Analysis & Stereochemical Assignment

User Issue: "I have isolated the product, but I cannot confirm if it is cis or trans by NMR. The spectra are broad."

Root Cause Analysis: Piperidines undergo ring-flipping (chair-chair interconversion).

  • Broad Signals: Indicate the exchange rate is on the NMR timescale (coalescence). This often happens with N-Boc piperidines at room temperature due to slow N-C(O) bond rotation.

  • Assignment Logic: In a fixed chair, Axial-Axial (

    
    )  couplings are large (10-12 Hz). Axial-Equatorial (
    
    
    
    )
    and Equatorial-Equatorial (
    
    
    )
    are small (2-5 Hz).
Troubleshooting Guide
SymptomSolution
Broad NMR Signals Run High-Temp NMR: Heat to 50-60°C (in DMSO-

or Toluene-

) to speed up rotation and sharpen peaks. OR Remove Boc: Deprotect to the free amine or HCl salt; these usually have well-defined conformers.
Ambiguous Coupling NOESY/ROESY: Look for cross-peaks between 1,3-diaxial protons. If H2 and H6 are cis-diequatorial, you will NOT see a strong NOE. If they are cis-diaxial (rare), you will.
A-Value Conflict Remember that an N-substituent (like Benzyl) prefers the Equatorial position. Large C-substituents (t-Butyl, Phenyl) will lock the ring conformation, simplifying analysis.
Quantitative Data Summary: Catalyst Selection for Hydrogenation
Catalyst SystemPrimary SelectivityMechanismRisk Factor
PtO

/ AcOH
Cis (>90:10)Surface AnchoringHigh pressure often required
Rh / Al

O

Cis (High)Kinetic AdsorptionExpensive; Benzyl ether cleavage
Pd / C / MeOH Trans (Variable)EquilibrationIsomerization; Dehalogenation
Rh-JosiPhos Enantio- & Diastereo Homogeneous Coord.Very sensitive to O

/H

O
References
  • BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines. Retrieved from

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. 
    
  • Stead, D., & O'Brien, P. (2010). Diamine-Free Lithiation-Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters.

  • Renom-Carrasco, M., et al. (2016).[4] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal.

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing 4-Propylpiperidine Hydrochloride with Other Piperidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products.[1][2][3] This six-membered nitrogen heterocycle serves as a versatile scaffold, influencing a molecule's solubility, basicity, and spatial orientation, which are critical for its biological activity.[4] The choice of substitution on the piperidine ring is a pivotal decision in the synthetic strategy, directly impacting not only the properties of the final compound but also the efficiency and outcome of the synthetic route itself.

This guide provides an in-depth comparison of 4-Propylpiperidine hydrochloride with a selection of other common piperidine derivatives. We will explore how the nature of the C4 substituent—ranging from simple alkyl and aryl groups to functional handles—alters the reagent's performance in key synthetic transformations. Our analysis is grounded in established chemical principles and supported by comparative experimental frameworks, offering researchers, scientists, and drug development professionals a clear rationale for selecting the optimal piperidine building block for their specific application.

Synthesis and Physicochemical Landscape of Selected Piperidines

The journey to a final active pharmaceutical ingredient (API) begins with its building blocks. The accessibility, synthesis, and inherent properties of these starting materials are of paramount importance. 4-Propylpiperidine is typically synthesized via a two-step process starting from 4-propylpyridine, which is itself prepared through methods like the alkylation of pyridine.[5] The subsequent catalytic hydrogenation of the pyridine ring yields 4-propylpiperidine, which is then converted to its hydrochloride salt for improved stability and handling.[6] This straightforward synthesis makes it an accessible building block.

Let's compare this with other key piperidine derivatives:

  • 4-Phenylpiperidine: Often synthesized from 1-benzyl-4-piperidone, followed by reduction and debenzylation.[7][8] Its synthesis is more complex than that of its alkyl counterpart.

  • 4-(tert-Butyl)piperidine: The bulky tert-butyl group often requires specific synthetic strategies to introduce.

  • 4-Hydroxypiperidine: Readily prepared by the reduction of 4-piperidone.[9] The hydroxyl group often requires protection (e.g., as a Boc-carbamate) in subsequent steps, adding to the synthetic overhead.[9]

  • 4-Chloropiperidine: Can be synthesized via methods like the aza-Prins cyclization or from 4-hydroxypiperidine.[10][11] It serves as a versatile intermediate where the chlorine can act as a leaving group.

The following diagram outlines the general synthesis of 4-Propylpiperidine hydrochloride.

G Pyridine Pyridine Propylation Alkylation Pyridine->Propylation PropylHalide Propyl Halide (e.g., Bromopropane) PropylHalide->Propylation Propylpyridine 4-Propylpyridine Propylation->Propylpyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Propylpyridine->Hydrogenation Propylpiperidine 4-Propylpiperidine Hydrogenation->Propylpiperidine HCl_Salt Salt Formation (HCl in ether) Propylpiperidine->HCl_Salt FinalProduct 4-Propylpiperidine Hydrochloride HCl_Salt->FinalProduct

Caption: Synthesis of 4-Propylpiperidine Hydrochloride.

The choice of a 4-substituent profoundly impacts the molecule's physicochemical properties, which in turn dictates its behavior in both reaction media and biological systems.

Compound Structure Molecular Weight ( g/mol ) of HCl Salt Predicted pKa (Conjugate Acid) Predicted LogP (Free Base) Key Structural Feature
Piperidine HCl121.62~11.21.1Unsubstituted baseline
4-Propylpiperidine HCl163.70~11.12.4Moderate lipophilicity, alkyl donor
4-Phenylpiperidine HCl197.70~10.82.8Aromatic bulk, increased rigidity
4-(tert-Butyl)piperidine HCl177.72~11.12.9High steric bulk, conformational lock
4-Hydroxypiperidine HCl137.60~10.50.3Polar, H-bond donor/acceptor
4-Chloropiperidine HCl156.06~9.81.4Electron-withdrawing, leaving group

Table 1. Comparative physicochemical properties of selected piperidine hydrochlorides. pKa and LogP values are estimates and can vary based on prediction software and experimental conditions.

Comparative Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance. We will now compare these derivatives in two fundamental C-N bond-forming reactions that are central to pharmaceutical synthesis.

A. N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides.[12] The piperidine derivative acts as the nucleophile, and its efficacy is governed by its nucleophilicity and steric profile, which influences its ability to coordinate with the palladium catalyst.

Experimental Rationale: To provide a comparative framework, we consider a model reaction: the coupling of various piperidine derivatives with 4-bromotoluene using a standard Pd-catalyst/ligand system. The expected outcomes are based on established structure-activity relationships in cross-coupling reactions.

  • Piperidine: As the unsubstituted parent, it is expected to exhibit high reactivity due to its strong nucleophilicity and minimal steric hindrance.

  • 4-Propylpiperidine: The propyl group is electron-donating, maintaining high nucleophilicity. Its steric impact is moderate and located away from the nitrogen, suggesting its performance will be comparable to, or only slightly slower than, piperidine.

  • 4-Phenylpiperidine: The bulky phenyl group can sterically hinder the approach to the catalytic center, potentially leading to slightly lower reaction rates or requiring higher catalyst loading compared to piperidine.

  • 4-(tert-Butyl)piperidine: The significant steric bulk of the tert-butyl group is expected to dramatically reduce the reaction rate. This hindrance can impede the formation of the key palladium-amide intermediate, necessitating more forcing conditions or specialized, highly active ligand systems.[2]

  • 4-Hydroxypiperidine: The free -OH group can coordinate to the palladium catalyst, potentially poisoning it or leading to side reactions. For a successful and clean transformation, the hydroxyl group would typically need to be protected (e.g., with a silyl or Boc group), adding steps to the overall synthesis.

  • 4-Chloropiperidine: The electron-withdrawing inductive effect of the chlorine atom reduces the basicity and nucleophilicity of the piperidine nitrogen. This is predicted to result in a significantly slower reaction rate compared to its alkyl-substituted counterparts.

G cluster_inputs Inputs cluster_process Process cluster_output Output & Analysis ArylHalide Aryl Halide (4-Bromotoluene) Reaction Inert Atmosphere Heat (e.g., 100 °C) ArylHalide->Reaction Piperidine Piperidine Derivative Piperidine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Arylpiperidine Product Purification->Product Analysis Yield & Purity Analysis (NMR, LC-MS) Product->Analysis G cluster_steric Steric Effects cluster_electronic Electronic & Functional Effects center Choice of 4-Substituent Propyl Propyl (Low Hindrance) center->Propyl Impacts Reactivity Phenyl Phenyl (Moderate Hindrance) center->Phenyl tButyl tert-Butyl (High Hindrance) center->tButyl Propyl_e Propyl (Electron Donating) center->Propyl_e Modulates Nucleophilicity OH Hydroxyl (Coordinating Group) center->OH Cl Chloro (Electron Withdrawing) center->Cl

Sources

Comparative study of catalysts for 4-propylpyridine hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of catalysts for 4-propylpyridine hydrogenation Content Type: Publish Comparison Guide

Executive Summary

The hydrogenation of 4-propylpyridine to 4-propylpiperidine is a pivotal transformation in the synthesis of pharmaceutical intermediates and agrochemicals. While the propyl group at the C4 position introduces minor steric factors compared to unsubstituted pyridine, the primary challenge remains the aromatic stability of the heterocyclic ring and the potential poisoning of the catalyst by the basic nitrogen atom.

This guide evaluates the four most prevalent catalytic systems—Platinum Oxide (PtO₂) , Rhodium on Carbon (Rh/C) , Palladium on Carbon (Pd/C) , and Raney Nickel —based on activity, selectivity, and operational requirements.

Key Findings:

  • Best for Lab-Scale Efficiency: PtO₂ (Adams' Catalyst) in acidic media offers the highest conversion rates at mild pressures (1–5 bar).

  • Best for Industrial Economics: Pd/C is the cost-effective standard but requires elevated temperatures (60–100°C) and pressures (>50 bar) or acid promotion to match noble metal activity.

  • Best for Mild Conditions: Rh/C is active at room temperature and low pressure but carries the highest material cost.

Catalyst Performance Comparison

The following data aggregates performance metrics for 4-alkylpyridine hydrogenation under optimized conditions for each catalyst class.

Catalyst SystemTypical LoadingPressure (bar)Temp (°C)Solvent SystemConversionSelectivityReusabilityCost Profile
PtO₂ (Adams') 1–5 mol%3 – 725 – 40AcOH / MeOH>99%>98%ModerateHigh
5% Rh/C 0.5–2 mol%1 – 525MeOH / TFE>99%>99%GoodVery High
10% Pd/C 5–10 wt%50 – 7060 – 100EtOH / AcOH90–95%95%ExcellentModerate
Raney Nickel 10–20 wt%70 – 100150+Ethanol85–95%90%PoorLow

Note on Selectivity: 4-Propylpiperidine is achiral and has no cis/trans isomers unless the nitrogen is substituted. Selectivity losses primarily arise from partial hydrogenation (tetrahydropyridines) or ring-opening side reactions (uncommon under these conditions).

Mechanistic Insight & Reaction Pathway

Understanding the mechanism is critical for troubleshooting low yields. The hydrogenation of pyridine derivatives typically follows a stepwise reduction. The rate-determining step is often the initial adsorption and disruption of aromaticity.

Critical Insight: The basic nitrogen atom can bind strongly to metal sites, poisoning the catalyst. Acidic conditions (e.g., Acetic Acid solvent or HCl additive) protonate the nitrogen, forming a pyridinium ion. This prevents poisoning and activates the ring for nucleophilic attack by surface hydrides [1].

ReactionPathway Substrate 4-Propylpyridine (Aromatic) Substrate->Substrate Catalyst Poisoning (if no Acid) Protonation Pyridinium Salt (Activated) Substrate->Protonation + H+ (Acid) Dihydro Dihydropyridine (Unstable Intermediate) Protonation->Dihydro + H2 / Cat Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 Product 4-Propylpiperidine (Saturated) Tetrahydro->Product + H2

Figure 1: Stepwise hydrogenation pathway. Protonation (Red) is the key activation step to avoid catalyst poisoning.

Detailed Experimental Protocol: The "Gold Standard" (PtO₂)

This protocol utilizes Platinum Oxide (Adams' Catalyst) in acetic acid. It is chosen for its reliability and high yield at moderate pressures, making it ideal for research and drug development contexts [2, 3].

Safety Warning: PtO₂ is a fire hazard. It can ignite organic solvents if added dry in the presence of hydrogen. Always wet the catalyst with inert solvent or water before exposing to reaction mixture.

Materials:
  • Substrate: 4-Propylpyridine (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst, 5 mol%)

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Gas: Hydrogen (H₂) grade 5.0, Nitrogen (N₂) for purging.

Workflow:

ExperimentalProtocol Step1 1. PREPARATION Dissolve 4-Propylpyridine in Glacial Acetic Acid. Step2 2. CATALYST ADDITION Under N2 flow, carefully add PtO2 (5 mol%). Do not splash. Step1->Step2 Step3 3. PURGING Seal reactor. Cycle N2 (3x) then H2 (3x) to remove O2. Step2->Step3 Step4 4. REACTION Pressurize H2 to 4 bar (60 psi). Stir vigorously at 25-40°C. Step3->Step4 Step5 5. MONITORING Monitor H2 uptake. Reaction complete when pressure stabilizes (approx 6-12h). Step4->Step5 Step6 6. WORKUP Vent H2. Purge with N2. Filter through Celite pad. Wash with MeOH. Step5->Step6 Step7 7. ISOLATION Concentrate filtrate. Basify with NaOH (pH > 12). Extract with DCM. Step6->Step7

Figure 2: Operational workflow for the batch hydrogenation of 4-propylpyridine.

Step-by-Step Procedure:
  • Preparation: In a high-pressure Parr reactor glass liner, dissolve 4-propylpyridine (e.g., 2.0 g, 16.5 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (185 mg, ~5 mol%). Tip: Add the catalyst to the liquid, not the other way around, to minimize dust.

  • Purge: Seal the reactor. Evacuate and backfill with Nitrogen three times to remove oxygen. Then, evacuate and backfill with Hydrogen three times.[1]

  • Reaction: Pressurize the reactor to 4 bar (approx. 60 psi) with Hydrogen. Engage stirring (1000 rpm) to ensure excellent gas-liquid mass transfer.

  • Completion: Stir at room temperature (25°C). The reaction is exothermic; monitor temperature.[2] Reaction is typically complete when hydrogen uptake ceases (6–12 hours).

  • Workup:

    • Vent hydrogen carefully and purge the vessel with Nitrogen.[2]

    • Filter the mixture through a Celite® pad to remove the platinum black. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Neutralization: Dilute the residue with water and basify with 5M NaOH until pH > 12.[2] This liberates the free amine from the acetate salt.

    • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate to yield 4-propylpiperidine.

Alternative Methods & Troubleshooting
Method B: Industrial Scale (Pd/C)

For scales >100g where PtO₂ cost is prohibitive, 10% Pd/C is the preferred alternative.

  • Adjustment: Requires higher pressure (50–70 bar ) and temperature (60–80°C ).

  • Solvent: Ethanol with 1.0 equiv of concentrated HCl or H₂SO₄. The acid is strictly required to activate the pyridine ring for Pd catalysts [4].

Method C: Continuous Flow

Recent advancements utilize packed bed reactors with Rh/C or bimetallic Pd-Ag nanoparticles.

  • Conditions: 60°C, 70 bar H₂, flow rate adjusted for 10 min residence time.

  • Benefit: Safer handling of H₂ at high pressures and easier catalyst recycling [5].

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure substrate is pure (no sulfur/thiols). Increase acid concentration.
Low Yield Product Trapped as SaltEnsure pH > 12 during workup. Piperidines are very soluble in water as salts.
Reaction Stalls Poor Mass TransferIncrease stirring speed. H₂ solubility is the limiting factor.
References
  • NIST Chemistry WebBook. Pyridine, 4-propyl- Data and Properties. National Institute of Standards and Technology.[3][4] [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Barwinski, B., et al. Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation. ResearchGate.[3] [Link]

  • He, L., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.[5] University of Liverpool / Wiley. [Link]

Sources

A Comparative Guide to the Antifungal Activity of 4-Aminopiperidine Derivatives and Established Clinical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, creates a critical need for novel antifungal agents. This guide provides a comprehensive comparison of a promising new class of molecules, 4-aminopiperidine derivatives, against established antifungal agents such as polyenes, azoles, and echinocandins. We delve into their distinct mechanisms of action, present comparative in vitro efficacy data against clinically relevant pathogens, and provide detailed, validated protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform the advancement of next-generation antifungal therapies.

Introduction: The Shifting Landscape of Antifungal Therapy

For decades, the clinical management of severe fungal infections has relied on a limited arsenal of drug classes. Agents like Amphotericin B, Fluconazole, and Caspofungin have been mainstays, yet their utility is often constrained by significant toxicity, drug-drug interactions, narrow spectra of activity, and the relentless rise of resistance. This clinical challenge has spurred the search for new chemical scaffolds with novel mechanisms of action.

Inspired by the structural motifs of existing agricultural and topical antifungals like fenpropimorph and amorolfine, researchers have identified the 4-aminopiperidine core as a highly promising lead structure.[1][2] Recent studies have demonstrated that certain derivatives exhibit remarkable antifungal activity against a broad range of pathogenic yeasts and molds.[1] This guide aims to contextualize these findings by directly comparing the performance and characteristics of these novel derivatives with widely used clinical antifungals.

Mechanisms of Action: A Comparative Overview

The efficacy of any antifungal agent is fundamentally tied to its ability to selectively target essential structures in the fungal cell that are absent or significantly different in human cells. The 4-aminopiperidine derivatives operate within the well-validated ergosterol biosynthesis pathway but engage a different set of enzyme targets than the widely used azole antifungals.

  • Polyenes (e.g., Amphotericin B): This class acts by directly binding to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential ions, ultimately leading to cell death.[3][4][5]

  • Azoles (e.g., Voriconazole, Fluconazole): Azoles inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition disrupts membrane structure and function.[6][7]

  • Echinocandins (e.g., Caspofungin): This class offers high selectivity by inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall, which is absent in mammalian cells.[8][9][10]

  • 4-Aminopiperidine Derivatives: These novel compounds also target the ergosterol biosynthesis pathway. However, analysis of sterol patterns indicates they inhibit the enzymes sterol C14-reductase and sterol C8-isomerase .[1][2] This distinct targeting within a crucial pathway suggests they may retain activity against strains that have developed resistance to azoles.

The diagram below illustrates these distinct points of intervention in the fungal cell.

Antifungal_Mechanisms Comparative Mechanisms of Antifungal Agents cluster_Cell Fungal Cell cluster_Wall Cell Wall cluster_Membrane Cell Membrane cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Drugs Glucan β-(1,3)-D-Glucan Ergosterol Ergosterol Lanosterol Lanosterol Step1 Intermediate Sterols Lanosterol->Step1 14-α-demethylase Step2 Episterol Step1->Step2 C14-reductase Step2->Ergosterol C8-isomerase Caspofungin Caspofungin (Echinocandin) Caspofungin->Glucan Inhibits Synthesis AmphotericinB Amphotericin B (Polyene) AmphotericinB->Ergosterol Binds & Forms Pores Voriconazole Voriconazole (Azole) Voriconazole:w->Lanosterol:e Inhibits Conversion Piperidine 4-Aminopiperidine Derivatives Piperidine:s->Step1:n Inhibits Piperidine:n->Step2:s Inhibits

Caption: Fungal cellular targets of major antifungal classes.

Experimental Evaluation: Protocols and Rationale

To ensure a robust and objective comparison, standardized methodologies are paramount. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for evaluating the in vitro performance of novel antifungal candidates.[11][12]

Protocol 1: In Vitro Antifungal Susceptibility Testing

Causality and Rationale: The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is the gold standard as it is highly standardized, scalable, and provides quantitative results that are comparable across different laboratories and studies.[13] This allows for a direct comparison of the intrinsic potency of 4-aminopiperidine derivatives against established drugs.

Methodology:

  • Fungal Isolate Preparation: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

  • Inoculum Preparation: A suspension of fungal cells or conidia is prepared in sterile saline and adjusted using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard), which is then further diluted in culture medium (e.g., RPMI-1640) to achieve the final target inoculum size.

  • Compound Preparation: Test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of each compound are prepared in the culture medium to create a concentration gradient.

  • Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds. A growth control (no drug) and sterility control (no inoculum) well are included.

  • Incubation: The plates are incubated at 35°C for a defined period (typically 24-48 hours), depending on the organism's growth rate.

  • MIC Determination: The MIC is determined by visual inspection or using a microplate reader as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the drug-free growth control.

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay

Causality and Rationale: A critical challenge in antifungal development is achieving selective toxicity.[14] Since fungi are eukaryotes, like human cells, there is a higher risk of off-target effects. Cytotoxicity assays are essential to quantify a compound's toxicity against mammalian cells and establish a preliminary therapeutic window. The use of multiple cell lines, such as liver cells (HepG2) and human umbilical vein endothelial cells (HUVEC), provides insights into potential organ-specific toxicities.[1][14]

Methodology:

  • Cell Culture: Human cell lines (e.g., HL-60, HUVEC, MCF10A) are maintained in their respective recommended culture media and conditions until they reach approximately 80% confluency.[1]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay. Plates are incubated to allow for cell attachment.

  • Compound Exposure: The test compounds are serially diluted in the appropriate cell culture medium and added to the wells containing the cells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Blue® or MTT) is added to each well. These reagents measure the metabolic activity of viable cells.

  • Data Acquisition: After a further incubation period, the signal (fluorescence or absorbance) is measured using a plate reader.

  • IC50 Calculation: The data is normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value—the concentration of the compound that causes 50% inhibition of cell viability.

Comparative Performance Data

The following tables summarize the in vitro activity and cytotoxicity data for representative 4-aminopiperidine derivatives compared to standard antifungal agents, based on published findings.[1]

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species 1-benzyl-N-dodecyl-piperidin-4-amine (2b) N-dodecyl-1-phenethyl-piperidin-4-amine (3b) Voriconazole (Reference) Amorolfine (Reference)
Candida spp. 1–8 1–4 0.03–1 0.125–1
Aspergillus spp. 1–>8 1–8 0.25–1 2–8
Mucormycetes >8 >8 1–>8 >8

Data synthesized from published studies.[1] MIC values are presented as ranges observed across multiple clinical isolates.

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)

Human Cell Line 1-benzyl-N-dodecyl-piperidin-4-amine (2b) N-dodecyl-1-phenethyl-piperidin-4-amine (3b)
HL-60 (Leukemia) 10.4 11.2
HUVEC (Endothelial) 21.0 19.8
MCF10A (Epithelial) 26.2 26.7

Data derived from published studies.[1]

Table 3: Summary of Mechanistic and Spectrum Profiles

Drug Class Primary Target Spectrum of Activity Effect
4-Aminopiperidines Sterol C14-reductase & C8-isomerase Broad activity against Candida and Aspergillus spp.[1] Fungistatic/Fungicidal
Azoles Lanosterol 14-α-demethylase Broad; includes yeasts and molds.[15][16] Primarily Fungistatic[17]
Polyenes Ergosterol (Membrane) Very broad; includes most yeasts and molds.[3] Fungicidal

| Echinocandins | β-(1,3)-D-glucan synthase | Active against Candida and Aspergillus; inactive vs. Cryptococcus.[10] | Fungicidal (Candida), Fungistatic (Aspergillus)[8] |

Discussion and Future Outlook

The experimental data reveals that 4-aminopiperidine derivatives represent a genuinely promising class of antifungal agents. The lead compounds, particularly N-dodecyl-1-phenethylpiperidin-4-amine (3b) , exhibit potent in vitro activity against clinically important Candida and Aspergillus species, with MIC values that are favorably comparable to the established antifungal voriconazole.[1]

A key strategic advantage of this new class is its distinct mechanism of action. By targeting sterol C14-reductase and C8-isomerase, these derivatives inhibit the same vital ergosterol pathway as azoles but at different enzymatic steps. This differentiation holds significant potential for overcoming existing azole resistance mechanisms that often involve mutations in the lanosterol 14-α-demethylase gene.

However, the path to clinical development requires careful consideration of the observed cytotoxicity. The moderate toxicity on human cell lines, which may be linked to an off-target effect on cholesterol biosynthesis, underscores the need for further medicinal chemistry efforts.[1] Future work should focus on structure-activity relationship (SAR) studies to optimize the piperidine scaffold, aiming to enhance antifungal potency while simultaneously reducing host cell toxicity to widen the therapeutic index.

References

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed, 34885791. [Link]

  • Mesa-Arango, A. C., et al. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in Microbiology, 3, 286. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Voriconazole, a new wide-spectrum antifungal triazole: Activity in vitro and in vivo. Antimicrobial Agents and Chemotherapy, 43(6). Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B? Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Caspofungin Acetate? Patsnap Synapse. [Link]

  • Wikipedia. (2024). Amphotericin B. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole? Patsnap Synapse. [Link]

  • Scott, L. J., & Simpson, D. (2006). Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections. Future Microbiology, 1(4), 365-85. [Link]

  • Al-Abri, S., & Al-Maani, A. (2024). Caspofungin. StatPearls. [Link]

  • Drugs.com. (2024). Fluconazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Theuretzbacher, U. (2002). Voriconazole: the newest triazole antifungal agent. Clinical Microbiology and Infection, 8(1), 19-31. [Link]

  • Lortholary, O., et al. (2001). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 7-12. [Link]

  • Ostrovsky, M. V., et al. (2022). Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice. Biochemistry (Moscow), 87(Suppl 1), S1–S21. [Link]

  • Jamil, R. T., & Foris, L. A. (2024). Fluconazole. StatPearls. [Link]

  • Wikipedia. (2024). Caspofungin. Wikipedia. [Link]

  • Wikipedia. (2024). Fluconazole. Wikipedia. [Link]

  • Britannica. (n.d.). Amphotericin B. Britannica. [Link]

  • AccessPharmacy. (n.d.). Extended-Spectrum Triazole Antifungals: Posaconazole and Voriconazoler. AccessPharmacy. [Link]

  • U.S. Food & Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Pfaller, M. A., & Yu, W. L. (2001). In vitro antifungal susceptibility testing. PubMed. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Jezequel, S. G. (1998). Voriconazole, a novel wide-spectrum triazole: oral pharmacokinetics and safety. British Journal of Clinical Pharmacology, 46(5), 443–451. [Link]

  • Pierce, C. G., & Revankar, S. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00135-19. [Link]

  • Wring, S. A., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(3), 342–353. [Link]

Sources

Benchmarking 4-Propylpiperidine Hydrochloride: A Comparative Guide to its Catalytic Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds in organocatalysis, piperidine and its derivatives have long been recognized for their efficacy in promoting a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of 4-Propylpiperidine hydrochloride, benchmarking its performance against alternative catalysts and offering a framework for its application in contemporary synthetic challenges.

Introduction to 4-Propylpiperidine Hydrochloride as a Catalyst

4-Propylpiperidine hydrochloride is the salt form of 4-propylpiperidine, a cyclic secondary amine. The presence of the propyl group at the 4-position introduces specific steric and electronic modifications to the parent piperidine ring, which can influence its catalytic activity. The hydrochloride salt form offers practical advantages, including improved stability, handling, and shelf-life compared to the often hygroscopic and volatile free base. In a reaction mixture, the hydrochloride salt can act as a precursor to the active free amine catalyst upon treatment with a suitable base or exist in equilibrium, potentially influencing the reaction kinetics and selectivity.

Piperidine-based catalysts are particularly effective in reactions that proceed through enamine or iminium ion intermediates, such as the Knoevenagel condensation and Michael addition. Their basicity allows for the deprotonation of acidic methylene compounds, initiating the catalytic cycle.

Comparative Catalytic Performance: An Evidence-Based Analysis

While direct, side-by-side experimental data for 4-Propylpiperidine hydrochloride across a range of reactions is not extensively documented in publicly available literature, its performance can be effectively benchmarked by examining the well-established catalytic activity of unsubstituted piperidine and considering the predictable influence of the 4-propyl substituent and the hydrochloride form.

The Four-Component Synthesis of 1,4-Dihydropyridines: A Case Study

A study by Ramesh et al. on the synthesis of polyfunctionalized 1,4-dihydropyridines provides an excellent baseline for comparing the efficacy of piperidine against other amine catalysts.[1] This one-pot, four-component reaction of an aryl aldehyde, malononitrile, dimethyl acetylenedicarboxylate, and an aniline is a testament to the efficiency of piperidine as an organo-base catalyst.[1]

Table 1: Comparison of Catalysts in the Synthesis of a 1,4-Dihydropyridine Derivative [1]

EntryCatalyst (20 mol%)SolventTime (h)Yield (%)
1DimethylamineEtOH6.039
2ImidazoleEtOH6.045
32-AminopyridineEtOH6.033
4 Piperidine EtOH 2.0 95
5DABCOEtOH5.055
6DBUEtOH5.049

Reaction conditions: 4-chlorobenzaldehyde (2.0 mmol), malononitrile (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), 4-fluoroaniline (2.0 mmol) and catalyst in solvent (10 ml) stirred at room temperature.[1]

As the data clearly indicates, piperidine is a superior catalyst in this transformation, affording a 95% yield in just 2 hours. This high efficiency is attributed to its optimal basicity for promoting the initial Knoevenagel condensation and subsequent Michael addition steps of the reaction cascade.

The Anticipated Performance of 4-Propylpiperidine Hydrochloride

Based on fundamental chemical principles, we can project the performance of 4-Propylpiperidine hydrochloride relative to piperidine:

  • Basicity: The electron-donating inductive effect of the propyl group at the 4-position is expected to slightly increase the basicity of the piperidine nitrogen compared to the unsubstituted ring. This enhanced basicity could potentially accelerate reactions where deprotonation of a substrate is the rate-determining step.

  • Steric Hindrance: The 4-position placement of the propyl group keeps it remote from the nitrogen atom, minimizing steric hindrance around the catalytic center. This is advantageous as it should not significantly impede the approach of substrates to the amine.

  • The Hydrochloride Form: The use of the hydrochloride salt necessitates either an in-situ neutralization step or reliance on the equilibrium between the salt and the free base. In reactions sensitive to acidic or basic conditions, the hydrochloride form can offer a more controlled release of the active catalyst. However, if a full equivalent of the free base is required for optimal performance, the salt form might result in slower reaction rates or lower yields unless a stoichiometric amount of a non-nucleophilic base is added.

Inference: For the four-component synthesis of 1,4-dihydropyridines, it is hypothesized that 4-propylpiperidine (generated from its hydrochloride salt) would perform comparably to, or even slightly better than, piperidine in terms of reaction rate, owing to its increased basicity and minimal steric hindrance.

Experimental Protocols

To facilitate the direct comparison of 4-Propylpiperidine hydrochloride with other catalysts, the following detailed experimental protocols are provided, adapted from established literature.

General Procedure for the Four-Component Synthesis of 1,4-Dihydropyridines

This protocol is based on the work of Ramesh et al.[1] and can be adapted to benchmark 4-Propylpiperidine hydrochloride against other catalysts.

dot

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System A Aryl Aldehyde (1 eq) G Combine Reactants & Catalyst in Ethanol A->G B Malononitrile (1 eq) B->G C Dimethyl Acetylenedicarboxylate (1 eq) C->G D Aniline Derivative (1 eq) D->G E 4-Propylpiperidine HCl (0.2 eq) E->G F Alternative Catalyst (e.g., Piperidine, DABCO) (0.2 eq) F->G for comparison H Stir at Room Temperature (Monitor by TLC) G->H I Reaction Work-up: - Pour into ice water - Filter the precipitate - Wash with water H->I J Dry the Solid Product I->J K Recrystallize from Ethanol J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the aryl aldehyde (2.0 mmol), malononitrile (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), and the aniline derivative (2.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To this mixture, add 4-Propylpiperidine hydrochloride (0.4 mmol, 20 mol%). For comparative studies, set up parallel reactions with other catalysts such as piperidine or DABCO at the same molar loading.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.

  • Analysis: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the isolated yield.

Mechanistic Insights and the Role of the Catalyst

The catalytic cycle for the piperidine-catalyzed synthesis of 1,4-dihydropyridines involves a cascade of reactions. The secondary amine plays a crucial role in the initial Knoevenagel condensation between the aldehyde and malononitrile. It can activate the aldehyde by forming an iminium ion, making it more electrophilic, and also act as a base to deprotonate the malononitrile, generating a nucleophilic enolate. The resulting benzylidenemalononitrile then undergoes a Michael addition with the enolate of dimethyl acetylenedicarboxylate, followed by cyclization and tautomerization to afford the final dihydropyridine product.

dot

catalytic_cycle cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition & Cyclization A Aldehyde + Malononitrile B Iminium Ion Formation (Catalyst Activation) A->B + Catalyst C Enolate Formation (Catalyst as Base) A->C + Catalyst D C-C Bond Formation B->D C->D E Benzylidenemalononitrile D->E - H2O G Michael Adduct E->G + Enolate (F) F Dimethyl Acetylenedicarboxylate Enolate F->G H Intramolecular Cyclization G->H I 1,4-Dihydropyridine H->I Tautomerization Catalyst_out Catalyst (Regenerated) H->Catalyst_out

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Propylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylpiperidine hydrochloride (CAS: 17854-06-7 / 452331-68-9) is a secondary amine salt used frequently in pharmaceutical synthesis. While often appearing as a benign white powder, it presents distinct hazards due to its corrosive potential to mucous membranes and hygroscopic nature .

This guide moves beyond generic safety data sheets (SDS) to provide a field-tested operational framework. The primary risks are inhalation of aerosolized dust during weighing and chemical burns upon contact with moisture (sweat/tears), which reactivates the acidic hydrochloride moiety.

Risk Assessment & Hazard Identification

The "Why" behind the protocol.

To handle this compound safely, you must understand its behavior in a laboratory environment.

Hazard ClassSpecific RiskMechanism of Action
Skin/Eye Corrosion High Upon contact with moisture (eyes, sweaty skin), the salt dissociates. The piperidine moiety is basic, but the HCl component creates an immediate local acidic environment, leading to severe irritation or burns (GHS Category 1B/2A).
Inhalation High (Dust) As a lightweight salt, static electricity often causes "fly-away" dust during weighing. Inhalation causes immediate respiratory tract inflammation.
Hygroscopicity Moderate The compound absorbs atmospheric water, becoming sticky. This complicates cleaning and increases the risk of transfer to gloves and surfaces.

The PPE Matrix: Layered Defense System

Standard lab coats are insufficient. Use this matrix to select equipment based on the specific task.

Glove Selection Logic

Scientific Rationale: Piperidines are organic amines. While the hydrochloride salt is less permeating than the free base, once in solution, it can penetrate thin latex. Nitrile is the standard , but thickness dictates safety time.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Solid Handling (Weighing)Nitrile≥ 5 mil (0.12 mm)> 480 min (Solid)Double Glove. Discard outer pair immediately if dust is visible.
Solution Prep (Organic Solvents)Nitrile (High Grade)≥ 8 mil (0.20 mm)~60-120 minIf using DCM or Chloroform, use Silver Shield/Laminate liners under Nitrile.
Spill Cleanup Nitrile or Neoprene≥ 11 mil> 240 minDo not use standard exam gloves for spills.
Respiratory & Eye Protection[1]
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because fine dust can drift around the sides of glasses and react with eye moisture.

  • Secondary Barrier (Lungs): If weighing outside a hood (strongly discouraged), use a P100 Particulate Respirator .

Operational Protocol: Handling & Synthesis

The following workflow integrates safety checks directly into the experimental process.

Workflow Logic: The "Safe-State" Loop

This diagram illustrates the decision-making process required before the bottle is opened.

SafetyWorkflow Start Start: Task Definition CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPath Solid Handling CheckState->SolidPath SolnPath Solution Handling CheckState->SolnPath HoodCheck Fume Hood Active? SolidPath->HoodCheck StaticCheck Is Static Gun Available? Action Proceed with Operation StaticCheck->Action Yes StaticCheck->Action No (Use Anti-static Spatula) HoodCheck->StaticCheck Yes Stop STOP: Correct Deficiencies HoodCheck->Stop No GloveCheck Solvent Compatibility Check SolnPath->GloveCheck GloveCheck->Action Compatible GloveCheck->Stop Incompatible

Figure 1: Pre-operational safety logic. Note that static control is a critical step often missed with amine salts.

Step-by-Step Handling Procedure

Step 1: Engineering Controls Setup

  • Verify fume hood flow.

  • Place an anti-static mat or use an ionizing gun inside the hood. 4-Propylpiperidine HCl is prone to static charge, causing the powder to "jump" onto gloves and cuffs.

Step 2: Weighing (The Critical Zone)

  • Do not insert a large spatula into the source bottle. This displaces volume and forces dust out.

  • Technique: Pour a small amount into a secondary transfer vessel (weigh boat) inside the hood.

  • Hygiene: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent salt buildup, which can compromise the seal.

Step 3: Solubilization

  • Caution: Dissolving amine salts in water or alcohols can be slightly exothermic.

  • Add the solid to the solvent slowly.

  • Pro-Tip: If neutralizing to the free base (using NaOH or NaHCO3), expect significant heat generation and potential biphasic separation. Ensure cooling is available.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate categorization determines the cleanup method.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid Cover Cover with Wet Paper Towel (Prevents Dust) Solid->Cover Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Sweep Scoop/Sweep Cover->Sweep Dispose Bag as Hazardous Waste Sweep->Dispose Neutralize Check pH & Neutralize (Dilute Acetic or Bicarb) Absorb->Neutralize Neutralize->Dispose

Figure 2: Decision matrix for spill remediation. Note the "Wet Paper Towel" technique for solids to prevent aerosolization.

Disposal Protocols

Do NOT dispose of down the drain. Amine salts are toxic to aquatic life and regulated.[1]

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste (Amine Salts)."

  • Liquid Waste:

    • If dissolved in organic solvent: "Halogenated" or "Non-Halogenated" waste stream.

    • If aqueous: Adjust pH to neutral (pH 6-8) before placing in "Aqueous Organic" waste.

  • Container Disposal: Empty bottles must be triple-rinsed with a solvent capable of dissolving the salt (water or methanol) before glass disposal. The rinsate must be treated as chemical waste.

References

  • PubChem. (n.d.). Compound Summary: 4-Propylpiperidine.[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylpiperidine hydrochloride
Reactant of Route 2
4-Propylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.